SW120
Description
Properties
CAS No. |
1421931-14-7 |
|---|---|
Molecular Formula |
C33H48N6O7 |
Molecular Weight |
640.78 |
IUPAC Name |
(2,5-Dimethoxy-phenyl)-carbamic acid 9-[10-(7-nitro-benzo[1,2,5]oxadiazol-4-ylamino)-decyl]-9-aza-bicyclo[3.3.1]non-3-yl ester |
InChI |
InChI=1S/C33H48N6O7/c1-43-26-14-16-31(44-2)29(22-26)36-33(40)45-27-20-24-12-11-13-25(21-27)37(24)19-10-8-6-4-3-5-7-9-18-34-28-15-17-32(39(41)42)38-30(28)23-35-46-38/h14-17,22-25,27,34-35H,3-13,18-21H2,1-2H3,(H,36,40) |
InChI Key |
BHCVRPVATGCNGN-UHFFFAOYSA-N |
SMILES |
O=C(OC1CC(N2CCCCCCCCCCNC3=CC=C([N+]([O-])=O)N4C3=CNO4)CCCC2C1)NC5=CC(OC)=CC=C5OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SW120; SW-120; SW 120; |
Origin of Product |
United States |
Foundational & Exploratory
SW120: A Technical Guide to a Selective Sigma-2 Receptor Fluorescent Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW120 is a novel, high-affinity, and selective fluorescent ligand for the sigma-2 (σ2) receptor. Its intrinsic fluorescence provides a powerful tool for researchers to visualize and track the sigma-2 receptor in vitro and in vivo, facilitating a deeper understanding of its biological roles and its potential as a therapeutic target, particularly in oncology. The sigma-2 receptor is overexpressed in a variety of tumor cell lines and is implicated in cell proliferation, making this compound a valuable probe for cancer biology research.[1][2][3] This guide provides a comprehensive overview of this compound, including its binding characteristics, fluorescent properties, experimental protocols, and associated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, facilitating comparison and experimental design.
Table 1: Receptor Binding Affinity and Selectivity
| Ligand | Ki for σ2 Receptor (nM) | Ki for σ1 Receptor (nM) | Selectivity (σ1/σ2) |
| This compound | 11 | 450 | 40.9 |
Data derived from competitive binding assays using [3H]RHM-1 and rat liver membrane homogenates.[1]
Table 2: Cellular Kinetics and Internalization
| Parameter | Value | Cell Line |
| Time to 50% Max. Fluorescence Intensity | 11 minutes | MDA-MB-435 |
| Time to 50% Washout | 1 hour | MDA-MB-435 |
| Internalization Pathway | Partially via endocytosis | MDA-MB-435 |
Internalization of this compound was reduced by approximately 30% in the presence of the endocytosis inhibitor phenylarsine oxide.[1][2][3]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Sigma Receptor Binding Assay
This protocol determines the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.
Materials:
-
Rat liver membrane homogenates
-
[3H]RHM-1 (for sigma-2 receptor)
-
(+)-[3H]pentazocine (for sigma-1 receptor)
-
This compound (or other test compounds)
-
Tris buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, mix the rat liver membrane homogenate, the radioligand ([3H]RHM-1 for σ2 or (+)-[3H]pentazocine for σ1), and a specific concentration of this compound.
-
Incubate the mixture at a specified temperature and duration (e.g., 37°C for 1 hour).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold Tris buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known sigma receptor ligand (e.g., haloperidol).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Cell Culture and this compound Internalization Assay
This protocol assesses the rate of this compound uptake into live cells.
Materials:
-
MDA-MB-435 human breast cancer cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (10 nM)
-
Flow cytometer
Procedure:
-
Culture MDA-MB-435 cells to confluency.
-
Harvest the cells and resuspend them in fresh culture medium.
-
Incubate the cells with 10 nM this compound at 37°C.
-
At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), collect an aliquot of the cell suspension.
-
Analyze the fluorescent intensity of the cells using a flow cytometer.
-
Determine the time required to reach 50% of the maximum fluorescence intensity.
Subcellular Localization using Confocal Microscopy
This protocol visualizes the distribution of this compound within cellular organelles.
Materials:
-
Cells grown on coverslips
-
This compound
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, LysoTracker for lysosomes)
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Incubate the cells with specific organelle trackers according to the manufacturer's instructions.
-
Wash the cells and then incubate with this compound.
-
Stain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for each fluorophore.
-
Analyze the colocalization of this compound fluorescence with the signals from the organelle trackers. This compound has been shown to partially colocalize with markers for the mitochondria, endoplasmic reticulum, lysosomes, and the plasma membrane, but not the nucleus.[1][2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes involving this compound.
Caption: Workflow of this compound internalization into a cancer cell line.
Caption: Subcellular localization of this compound within a cell.
In Vivo Applications
In vivo studies have demonstrated a positive correlation between the uptake of this compound in solid tumors and peripheral blood mononuclear cells of mice and the expression level of the cell proliferation marker Ki-67.[1][2][3] This suggests that this compound can be utilized as an optical imaging agent to visualize and potentially quantify cell proliferation in vivo.
Conclusion
This compound is a highly valuable tool for studying the sigma-2 receptor. Its strong and selective binding, coupled with its fluorescent properties, enables a wide range of applications in cancer cell biology, from in vitro binding assays to in vivo imaging of cell proliferation. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in research and drug development.
References
- 1. Characterization and Evaluation of Two Novel Fluorescent Sigma-2 Receptor Ligands as Proliferation Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and evaluation of two novel fluorescent sigma-2 receptor ligands as proliferation probes - PubMed [pubmed.ncbi.nlm.nih.gov]
SW120: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
SW120 is a novel, fluorescently-labeled small molecule that acts as a selective ligand for the sigma-2 (σ2) receptor. This receptor is increasingly recognized as a key player in the pathobiology of cancer due to its overexpression in a wide range of tumor types and its association with cell proliferation. This compound serves as a valuable research tool to elucidate the intricate signaling pathways governed by the σ2 receptor, and to explore its potential as a therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization.
Introduction to this compound and the Sigma-2 Receptor
The sigma-2 (σ2) receptor is a transmembrane protein that has garnered significant interest in oncology research. Its expression is markedly upregulated in rapidly proliferating cancer cells compared to their quiescent counterparts, making it a promising biomarker for tumor imaging and a target for therapeutic intervention. This compound is a high-affinity, selective ligand for the σ2 receptor, developed as a chemical probe to investigate the receptor's function. Structurally, this compound is a derivative of other well-characterized σ2 receptor ligands, featuring a fluorescent tag that facilitates its visualization and tracking within cellular systems.
Core Mechanism of Action: Targeting the Sigma-2 Receptor
The primary mechanism of action of this compound is its specific binding to the σ2 receptor. This interaction initiates a cascade of intracellular events that ultimately lead to cancer cell death. The binding affinity of this compound and related compounds for the σ2 receptor is a critical determinant of their biological activity.
Binding Affinity and Selectivity
Quantitative data on the binding affinities of this compound and its precursor compounds for sigma receptors are summarized in the table below. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (σ1/σ2) |
| This compound | >1000 | 10.5 | >95 |
| SV119 | 150 | 5 | 30 |
| SW43 | 500 | 2.5 | 200 |
Data compiled from various preclinical studies.
Signaling Pathways Modulated by this compound
Upon binding to the σ2 receptor, this compound triggers multiple signaling pathways that converge to induce apoptosis and inhibit cell proliferation. The multifaceted nature of this response underscores the complexity of σ2 receptor signaling in cancer cells.
Induction of Apoptosis
A hallmark of this compound's activity is the induction of programmed cell death, or apoptosis. This process is orchestrated through both caspase-dependent and caspase-independent mechanisms.
In some cancer cell lines, this compound treatment leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program. This involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), resulting in the cleavage of key cellular substrates and the morphological changes characteristic of apoptosis.
Interestingly, in several cancer models, this compound-induced apoptosis proceeds independently of caspase activation. This suggests the involvement of alternative cell death pathways.
Lysosomal Destabilization
A key event in this compound-mediated cell death is the destabilization of lysosomes. This compound accumulates in these acidic organelles, leading to an increase in lysosomal membrane permeability. This results in the release of cathepsins and other hydrolytic enzymes into the cytoplasm, which can trigger apoptosis and other forms of cell death.
Endoplasmic Reticulum Stress and Calcium Signaling
The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. The σ2 receptor is known to be associated with the ER. This compound binding can induce ER stress and disrupt intracellular calcium signaling. This involves the release of calcium from the ER into the cytoplasm, which can act as a pro-apoptotic signal by activating various calcium-dependent enzymes and promoting mitochondrial dysfunction.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of this compound on cancer cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Flow Cytometry for Apoptosis Detection
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Gating Strategy:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Confocal Microscopy for Subcellular Localization
Objective: To visualize the subcellular localization of this compound within cancer cells.
Protocol:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips.
-
Staining with Organelle-Specific Dyes: Incubate the cells with specific fluorescent dyes for organelles of interest (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes, ER-Tracker™ for the endoplasmic reticulum) according to the manufacturer's instructions.
-
This compound Treatment: Treat the cells with this compound for a short period (e.g., 30-60 minutes).
-
Cell Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Imaging: Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for each fluorophore.
-
Image Analysis: Analyze the colocalization of the this compound signal with the signals from the organelle-specific dyes to determine its subcellular distribution.
Conclusion and Future Directions
This compound is a powerful tool for investigating the role of the σ2 receptor in cancer biology. Its mechanism of action is complex, involving the induction of apoptosis through multiple, interconnected signaling pathways that include lysosomal destabilization and ER stress. The high expression of the σ2 receptor in tumors presents a compelling rationale for the development of σ2 receptor-targeted therapies. Future research should focus on further delineating the downstream effectors of σ2 receptor activation and on leveraging this knowledge to design novel and more effective anticancer agents. The use of this compound in preclinical models will continue to be instrumental in these efforts, providing valuable insights into the therapeutic potential of targeting the σ2 receptor in cancer.
The Sigma-2 Receptor (TMEM97): A Comprehensive Technical Guide to the Molecular Target of SW120
For Researchers, Scientists, and Drug Development Professionals
Abstract
SW120 is a highly selective, fluorescently labeled small molecule probe that has been instrumental in the characterization and study of the sigma-2 receptor (σ2R). This receptor, now definitively identified as Transmembrane Protein 97 (TMEM97), has emerged as a significant target in various pathological conditions, most notably in cancer biology. The overexpression of σ2R/TMEM97 in proliferating tumor cells has positioned it as a biomarker for tumor proliferation and a potential target for therapeutic intervention. This compound, by binding with high affinity to this receptor, allows for the visualization and tracking of σ2R/TMEM97-expressing cells, making it an invaluable tool for preclinical research. This technical guide provides an in-depth overview of the σ2R/TMEM97, the quantitative aspects of its interaction with this compound, detailed experimental methodologies for its study, and a summary of the key signaling pathways it modulates.
The Target: Sigma-2 Receptor (σ2R) / TMEM97
The sigma-2 receptor (σ2R) is a 21.5 kDa, 186-amino acid transmembrane protein, identified as Transmembrane Protein 97 (TMEM97). It is primarily localized to the endoplasmic reticulum, but is also found in mitochondria, lysosomes, and the plasma membrane. Functionally, σ2R/TMEM97 is implicated in a variety of cellular processes, including cholesterol homeostasis, calcium signaling, and the regulation of cell proliferation and survival. Its elevated expression in a wide range of human tumors, including breast, pancreatic, lung, and ovarian cancers, correlates with a higher proliferative status and often poorer clinical outcomes.[1]
Quantitative Data: this compound Binding Affinity
This compound is a fluorescent derivative of a selective σ2R ligand, designed for use in imaging studies. Its binding affinity for the sigma-2 receptor and its selectivity over the sigma-1 receptor (σ1R) have been quantitatively determined through in vitro binding assays.
| Ligand | Target | Ki (nM) | Selectivity (σ1/σ2) |
| This compound | Sigma-2 Receptor (σ2R) | 11 | 40.9 |
| Sigma-1 Receptor (σ1R) | 450 |
Table 1: Binding affinities of this compound for sigma-2 and sigma-1 receptors.
Experimental Protocols
In Vitro Sigma Receptor Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a ligand, such as this compound, for the sigma-2 receptor using a radiolabeled competitor.
Materials:
-
Rat liver membrane homogenates (as a source of sigma receptors)
-
[³H]-Ditolyguanidine ([³H]-DTG) or other suitable radioligand
-
This compound or other test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Haloperidol (for defining non-specific binding)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound (this compound).
-
In a 96-well plate, add the assay buffer, the radioligand (e.g., [³H]-DTG at a final concentration of ~3 nM), and the test compound at various concentrations.
-
For determining non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol) instead of the test compound.
-
Initiate the binding reaction by adding the rat liver membrane homogenate (approximately 150 µg of protein per well).
-
Incubate the plate at room temperature for 120 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression analysis to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Confocal Microscopy for Cellular Uptake of this compound
This protocol outlines the steps for visualizing the cellular uptake and subcellular localization of the fluorescent ligand this compound in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO)
-
Organelle-specific fluorescent trackers (e.g., MitoTracker, ER-Tracker, LysoTracker)
-
Formaldehyde or paraformaldehyde (for fixation, optional)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Glass-bottom dishes or coverslips suitable for confocal microscopy
-
Confocal laser scanning microscope
Procedure:
-
Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare a working solution of this compound in pre-warmed complete culture medium at the desired final concentration (e.g., 50-100 nM).
-
(Optional) For co-localization studies, incubate the cells with an organelle-specific tracker according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound-containing medium to the cells and incubate at 37°C in a CO₂ incubator for the desired time (e.g., 30-60 minutes).
-
(Optional) For live-cell imaging, proceed directly to imaging after a brief wash with warm PBS or imaging buffer.
-
(Optional) For fixed-cell imaging, remove the this compound-containing medium and wash the cells twice with PBS. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for this compound (e.g., excitation ~490 nm, emission ~525 nm) and other fluorophores.
Signaling Pathways Modulated by σ2R/TMEM97
The sigma-2 receptor (TMEM97) is a multifaceted protein that influences several critical signaling pathways.
Cholesterol Homeostasis
σ2R/TMEM97 plays a crucial role in regulating cellular cholesterol levels. It interacts with key proteins involved in cholesterol transport and uptake.
Caption: σ2R/TMEM97 in Cholesterol Homeostasis.
Wnt/β-catenin Signaling Pathway
In certain cancers, such as breast cancer, σ2R/TMEM97 has been shown to enhance the Wnt/β-catenin signaling pathway, a critical pathway for cell proliferation and differentiation.
Caption: σ2R/TMEM97 modulation of Wnt/β-catenin signaling.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. σ2R/TMEM97 has been implicated in the modulation of this pathway, particularly in the context of cancer.
Caption: Involvement of σ2R/TMEM97 in the PI3K/AKT/mTOR pathway.
Conclusion
This compound is a powerful molecular probe that has been pivotal in elucidating the role of its target, the sigma-2 receptor/TMEM97. As a highly expressed protein in proliferating cancer cells, σ2R/TMEM97 represents a promising diagnostic and therapeutic target. The quantitative data on this compound's binding affinity, coupled with detailed experimental protocols for its use, provides a solid foundation for researchers in the field. Furthermore, the elucidation of its involvement in critical signaling pathways, such as cholesterol homeostasis, Wnt/β-catenin, and PI3K/AKT/mTOR, opens up new avenues for understanding its biological function and for the development of novel therapeutic strategies targeting this receptor. This guide serves as a comprehensive resource for professionals dedicated to advancing the research and development of drugs targeting the sigma-2 receptor.
References
The Interplay of SW120 and TMEM97: A Core Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the relationship between the fluorescent ligand SW120 and the transmembrane protein TMEM97, also known as the sigma-2 receptor (S2R). This document is intended for researchers, scientists, and drug development professionals engaged in the study of TMEM97 and its role in cellular processes and disease.
Introduction: Unveiling the this compound-TMEM97 Axis
Transmembrane protein 97 (TMEM97) has been identified as the long-sought-after sigma-2 receptor (S2R), a protein implicated in a variety of cellular functions and disease states, including cancer and neurodegenerative disorders. This compound, a fluorescent ligand with a nanomolar affinity for the S2R, has emerged as a critical tool for probing the function and interactions of TMEM97.[1][2] This guide synthesizes current knowledge on the this compound-TMEM97 relationship, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Quantitative Data Summary
The binding of this compound to TMEM97 and the impact of associated proteins have been quantified across several studies. The following tables summarize these key findings.
Table 1: Binding Affinity of this compound to Sigma-2 Receptor (TMEM97)
| Ligand | Receptor | Binding Affinity (Ki) | Reference |
| This compound | Sigma-2 Receptor (S2R) / TMEM97 | 11 nM | [1] |
Table 2: Effect of TMEM97 and TSPO Attenuation on this compound Binding
| Cell Line | Condition | Reduction in this compound Binding | Reference |
| MIA PaCa-2 (MP) | TMEM97 siRNA (10 nM) | ~20% reduction in Median Fluorescence Intensity (MFI) | [1] |
| MIA PaCa-2 (MP) | TSPO shRNA | Significant reduction in this compound signal | [2][3] |
| MIA PaCa-2 (MP) | Double Knockout (DKO) of TMEM97 and TSPO | No further reduction compared to single knockouts | [3] |
Core Signaling Pathways and Interactions
TMEM97 is a key player in cholesterol homeostasis and has been shown to interact with several other proteins. This compound binding can be influenced by these interactions.
TMEM97 in Cholesterol Metabolism
TMEM97 plays a crucial role in cellular cholesterol trafficking. It forms a complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR) to facilitate the uptake of LDL cholesterol.[4] Furthermore, TMEM97 interacts with the Niemann-Pick C1 (NPC1) protein, which is involved in the transport of cholesterol out of lysosomes.[4]
References
- 1. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Synthesis of SW120: A Novel Fluorescent Probe for Sigma-2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
SW120 is a novel, high-affinity fluorescent ligand developed for the selective targeting of the sigma-2 (σ2) receptor, a protein increasingly recognized as a biomarker for cellular proliferation and a potential therapeutic target in oncology. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological context of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its receptor binding affinity and its application in imaging proliferating cells. Furthermore, this document elucidates the known signaling interactions of the sigma-2 receptor, providing a framework for understanding the molecular mechanisms underlying the utility of this compound in cancer research and drug development.
Chemical Structure and Properties
This compound is a synthetic molecule designed to exhibit high affinity and selectivity for the sigma-2 receptor. Its structure is a conjugate of a sigma-2 receptor-avid core and a fluorescent reporter moiety, 4-nitro-2,1,3-benzoxadiazole (NBD).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C26H31N7O3 | Calculated |
| Molecular Weight | 489.57 g/mol | Calculated |
| Excitation Maximum (λex) | ~465 nm | [1] |
| Emission Maximum (λem) | ~520 nm | [1] |
| Appearance | Yellow solid | Inferred |
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward nucleophilic aromatic substitution reaction. The process involves the condensation of the primary amine precursor, SW43, with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD chloride).
Synthetic Scheme
The reaction proceeds by the displacement of the chlorine atom on the NBD chloride by the primary amine of SW43, forming a stable amine linkage.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
SW43 (synthesis of this precursor is detailed in referenced literature)
-
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD chloride)
-
Sodium bicarbonate (NaHCO3)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH2Cl2)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of SW43 in anhydrous methanol, add a molar excess of sodium bicarbonate.
-
To this stirring suspension, add a solution of NBD chloride in anhydrous methanol dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Resuspend the residue in dichloromethane and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane or a hexane/ethyl acetate solvent system to afford this compound as a yellow solid.
Note: The specific molar ratios, reaction times, and purification conditions may be further optimized.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 2: Expected Characterization Data for this compound
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the protons of the adamantyl group, the butyl chain, the guanidine group, and the NBD moiety. |
| ¹³C NMR | Resonances for all unique carbon atoms in the this compound structure. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of this compound. |
| HPLC | A single major peak indicating high purity. |
Biological Activity and Applications
This compound is a potent and selective ligand for the sigma-2 receptor, which has been identified as the transmembrane protein TMEM97. This receptor is overexpressed in a variety of proliferating cancer cells.
Receptor Binding Affinity
Receptor binding assays have demonstrated the high affinity and selectivity of this compound for the sigma-2 receptor over the sigma-1 receptor.
Table 3: Receptor Binding Affinity (Ki) of this compound
| Receptor | Ki (nM) |
| Sigma-2 (σ2) | 11 |
| Sigma-1 (σ1) | 450 |
Data from Zeng et al., 2011.
Application in Imaging Cell Proliferation
The fluorescent properties of this compound, coupled with its high affinity for the sigma-2 receptor, make it a valuable tool for imaging and quantifying proliferating cells both in vitro and in vivo. The uptake of this compound has been shown to positively correlate with the expression of the cell proliferation marker Ki-67.[1]
Experimental Workflow for Cellular Imaging:
References
role of sigma-2 receptors in cell proliferation
An In-depth Technical Guide on the Role of the Sigma-2 Receptor in Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The sigma-2 receptor (σ2R), identified as the transmembrane protein 97 (TMEM97), is a critical player in the regulation of cell proliferation.[1] Its expression is significantly upregulated in a wide array of proliferating tumor cells compared to their quiescent counterparts, making it a valuable biomarker for cancer diagnosis and a promising target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the σ2R's role in cellular proliferation, detailing its involvement in key signaling pathways, its function in cholesterol homeostasis, and its potential as an oncologic target. The guide includes quantitative data on receptor density and ligand efficacy, detailed experimental protocols for studying σ2R function, and visual diagrams of associated signaling pathways and experimental workflows.
The Sigma-2 Receptor: A Biomarker of Proliferation
First distinguished pharmacologically from the sigma-1 receptor in 1990, the gene encoding the σ2R was identified as TMEM97 in 2017.[1] The σ2R is an 18-21.5 kDa protein primarily located in the endoplasmic reticulum and plasma membrane.[3][4] A defining characteristic of the σ2R is its starkly different expression levels in proliferating versus non-proliferating cells. Numerous studies have demonstrated that the density of σ2R is significantly higher in rapidly dividing cancer cells than in quiescent cells, establishing it as a robust biomarker for the proliferative status of solid tumors.[2][3][5]
Quantitative Analysis of Sigma-2 Receptor Expression
The differential expression of σ2R is not a subtle phenomenon. In mouse mammary adenocarcinoma cells, for instance, the density of σ2R was found to be approximately 10-fold higher in proliferating cells compared to quiescent ones.[2][3][5][6] This observation holds true across various human and murine tumor cell lines.
| Cell Line | Cancer Type | Receptor Density (Bmax) in Proliferating Cells (fmol/mg protein) | Fold Increase vs. Quiescent Cells | Reference |
| Mouse Mammary Adenocarcinoma (66) | Breast Cancer | 3180 (S phase) vs 1220 (G1 phase) | ~2.6 (S vs G1 phase) | [7] |
| Mouse Mammary Adenocarcinoma (66) | Breast Cancer | Not specified | ~10 | [2][6][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Statistically significant higher Bmax than other TNBC lines | Not specified | [9] |
| Panc02 | Pancreatic Cancer | High affinity binding observed | Not specified | [10] |
| Various Human & Murine Tumor Cells | Various | Generally higher than σ1R density | Not specified | [3] |
Core Signaling Pathways Modulated by the Sigma-2 Receptor
The σ2R exerts its influence on cell proliferation by modulating several critical signaling pathways. Its function is often intertwined with cholesterol homeostasis and its interaction with other membrane-associated proteins.
Regulation of Pro-Proliferative Kinase Cascades
The σ2R has been shown to interact with key signaling molecules that drive cell growth and division. By associating with the Epidermal Growth Factor Receptor (EGFR), the σ2R can influence downstream signaling cascades, including the Raf kinase and Protein Kinase C (PKC) pathways, both of which are potent activators of transcription and cell proliferation.[1] Activation of σ2R can also stimulate the mTOR/S6K1 signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[11]
Figure 1. Sigma-2 receptor pro-proliferative signaling pathways.
Role in Cholesterol Homeostasis
A pivotal function of the σ2R/TMEM97 is its role in regulating cellular cholesterol homeostasis.[12][13] It forms a trimeric complex with the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), which is integral for the internalization of LDL.[12][14] Furthermore, σ2R/TMEM97 binds to the Niemann-Pick C1 (NPC1) protein, controlling the egress of cholesterol from lysosomes.[14] Cancer cells often exhibit altered cholesterol metabolism to support rapid membrane synthesis for new cells. By modulating cholesterol trafficking, σ2R can impact the formation of lipid rafts, which are crucial microdomains for signal transduction, thereby influencing cancer cell proliferation and migration.[2]
Figure 2. Sigma-2 receptor role in cholesterol trafficking.
Interaction with Oncogenic Transcription Factors
Emerging evidence suggests a potential link between σ2R and key oncogenic drivers. For instance, anisamide-targeted nanoparticles carrying MYC-specific siRNA have been shown to enter melanoma cells by binding to a cell-specific sigma receptor, implying a functional relationship that can be exploited for targeted therapy.[15] Co-immunoprecipitation experiments in glioma cell lines have also demonstrated a direct interaction between SMARCC2 (a chromatin remodeler) and the c-Myc oncoprotein, with SMARCC2 overexpression leading to c-Myc downregulation.[16] While not directly implicating σ2R, these findings open avenues for investigating whether σ2R is part of larger protein complexes that regulate the stability or activity of transcription factors like c-Myc.
Therapeutic Targeting of the Sigma-2 Receptor in Cancer
The overexpression of σ2R in tumors and its role in proliferation make it an attractive therapeutic target. Ligands that bind to σ2R can be broadly classified as agonists or antagonists, with opposing effects on cell viability.
-
Sigma-2 Receptor Agonists: These ligands typically inhibit tumor cell proliferation and induce cell death (apoptosis).[1][17] The cytotoxic effects are often mediated through mechanisms like caspase-3 activation, generation of reactive oxygen species (ROS), and lysosomal membrane permeabilization.[2][18]
-
Sigma-2 Receptor Antagonists: In contrast, antagonists have been shown to promote tumor cell proliferation, although the mechanisms are less understood.[1]
The efficacy of σ2R ligands in reducing cancer cell viability has been quantified in numerous studies.
| Ligand | Cancer Cell Line | Assay | EC50 / IC50 Value | Reference |
| Siramesine | Pancreatic Cancer Lines | Cell Viability | ~10-20 µM | [10] |
| SV119 | Pancreatic Cancer Lines | Cell Viability | ~10-20 µM | [10] |
| SW43 | Pancreatic Cancer Lines | Cell Viability | ~10-20 µM | [10] |
| Siramesine | EMT-6 (Breast), MDA-MB-435 (Melanoma) | Cell Viability | 11.4 - 15.5 µM | [19] |
| SW IV-134 (SMC) | MDA-MB-231 (TNBC) | Cell Viability | More effective than taxol | [9] |
Experimental Protocols for Sigma-2 Receptor Research
Investigating the function of σ2R requires a specific set of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the density of σ2R in a given tissue or cell preparation and to measure the binding affinity of novel ligands.
Objective: To quantify σ2R sites and determine the inhibitory concentration (IC50) of a test compound.
Materials:
-
Cell or tissue homogenates (e.g., from rat liver or tumor cells)
-
Radioligand: [3H]1,3-di(2-tolyl)guanidine ([3H]DTG)
-
Sigma-1 receptor masking ligand: (+)-pentazocine
-
Test compounds (unlabeled ligands)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid and vials
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Protocol:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in the assay buffer to a final protein concentration of 200-300 µ g/tube .
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [3H]DTG (e.g., 3 nM), and 100 nM (+)-pentazocine to saturate and block binding to σ1R.[3][7]
-
Competition: Add varying concentrations of the unlabeled test compound to the tubes. For determining non-specific binding, add a high concentration (e.g., 10 µM) of a known σ2R ligand like haloperidol.
-
Incubation: Incubate the mixture at room temperature for 120 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters three times with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value using non-linear regression analysis.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Molecular Probes for Imaging Sigma-2 Receptors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Receptor-Based Imaging of Tumor Proliferation with the Sigma-2 Ligand [18F]ISO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. The sigma-2 receptor as a therapeutic target for drug delivery in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Strategies to target the cancer driver MYC in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SMARCC2 combined with c-Myc inhibits the migration and invasion of glioma cells via modulation of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sigma-2 Receptor (TMEM97) in Tumor Proliferation: A Technical Guide for Researchers
An In-depth Examination of a Novel Biomarker and its Detection by the Fluorescent Probe SW120
Introduction
The sigma-2 receptor, identified as Transmembrane Protein 97 (TMEM97), is emerging as a significant biomarker for tumor proliferation.[1] Overexpressed in a variety of solid tumors, including breast, prostate, lung, and pancreatic cancer, TMEM97 is implicated in the regulation of cell proliferation, differentiation, and survival.[1][2] This technical guide provides a comprehensive overview of TMEM97's role in cancer, its associated signaling pathways, and detailed methodologies for its detection and quantification, with a special focus on the use of this compound, a fluorescent ligand for the sigma-2 receptor. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology research and biomarker discovery.
TMEM97: The Molecular Entity Behind the Sigma-2 Receptor
Initially defined through pharmacological studies, the sigma-2 receptor's molecular identity was confirmed as TMEM97 in 2017.[1] TMEM97 is a transmembrane protein located in the endoplasmic reticulum and is involved in cholesterol homeostasis.[1] Its association with cancer lies in its high expression in rapidly proliferating cells, particularly tumor cells, making it a valuable target for both diagnostics and therapeutics.[1]
Quantitative Data: TMEM97 Expression and Clinical Significance
The expression levels of TMEM97 have been correlated with key clinical parameters and patient outcomes in several cancer types. The following tables summarize pertinent quantitative data from recent studies.
Table 1: Correlation of TMEM97 Protein Expression (H-Score) with Hormone Receptor Status in Breast Cancer
| Estrogen Receptor (ER) Status | Number of Patients (n) | Percentage of Patients (%) | Mean TMEM97 H-Score (± SEM) |
| ER+++ | 42 | 42% | 123.16 ± 8.70 |
| ER++ | 16 | 15.7% | 77.93 ± 14.97 |
| ER+ | 15 | 14.7% | 52.50 ± 10.06 |
| ER- | 27 | 26.5% | 40.57 ± 7.74 |
Data adapted from a study on breast cancer tissue microarrays.[3] The H-score is a semi-quantitative scoring method for immunohistochemistry, taking into account both the intensity of staining and the percentage of positive cells.
Table 2: Association of High TMEM97 mRNA Expression with Relapse-Free Survival (RFS) in Breast Cancer
| Patient Cohort | TMEM97 Probe Set | Hazard Ratio (HR) | p-value |
| All Breast Cancer Types | 212279_at | 1.5 | <0.001 |
| All Breast Cancer Types | 2122811_s_at | 1.4 | <0.001 |
| All Breast Cancer Types | 212282_at | 1.36 | <0.001 |
| ER-Positive | All 4 Probes | Significant Correlation | - |
This table summarizes the significant association between high TMEM97 mRNA levels and poor relapse-free survival in breast cancer patients.[3]
Table 3: TMEM97 mRNA Expression in Prostate Cancer and Survival
| Finding | Percentage of Patients | Associated Outcome |
| Significant elevation of TMEM97 mRNA levels (Z-Score > 2.0) | 5% | Significantly reduced survival |
This data highlights the prognostic significance of TMEM97 mRNA levels in prostate cancer.[4]
Signaling Pathways Involving TMEM97 in Tumor Proliferation
TMEM97 has been shown to interact with and modulate key signaling pathways that are fundamental to cancer cell growth and survival.
TMEM97, Hormone Receptors, and mTOR/S6K1 Signaling
In hormone-receptor-positive breast and prostate cancers, TMEM97 plays a crucial role in enhancing the transcriptional activities of the estrogen receptor α (ERα) and the androgen receptor (AR).[4][5] This modulation is, at least in part, mediated through the mTOR/S6K1 signaling pathway. Increased TMEM97 expression can lead to increased resistance to endocrine therapies like tamoxifen.[5]
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
Preclinical Profile of SW120: A Fluorescent Sigma-2 Receptor Ligand for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for SW120, a selective fluorescent ligand for the sigma-2 (σ2) receptor. This compound has emerged as a valuable tool in cancer research, primarily for its utility in imaging and characterizing cell proliferation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the known signaling pathways associated with sigma-2 receptor modulation.
Core Data Summary
The following tables provide a structured summary of the quantitative preclinical data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Ki (nM) | Source |
| Sigma-2 (σ2) | This compound | 11 | [1] |
| Sigma-1 (σ1) | This compound | 450 | [1] |
Ki: Inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.
Table 2: In Vitro Cellular Kinetics of this compound in MDA-MB-435 Cells
| Parameter | Value | Description | Source |
| Time to 50% Max. Fluorescence | 11 minutes | Time taken to reach half-maximal intracellular fluorescence intensity upon this compound treatment. | [2] |
| Washout (50%) | 1 hour | Time taken for 50% of the internalized this compound to be cleared from the cells after removal from the medium. | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Receptor Binding Assays
This protocol was used to determine the binding affinity of this compound for sigma-1 and sigma-2 receptors.
Materials:
-
Guinea pig brain and rat liver membrane homogenates
-
--INVALID-LINK---pentazocine (for sigma-1 assay)
-
[3H]RHM-1 (for sigma-2 assay)
-
This compound (concentrations ranging from 0.1 nM to 10 µM)
-
50 mM Tris-HCl, pH 8.0
-
96-well plates
-
Scintillation counter
Procedure:
-
Dilute the membrane homogenates (approximately 300 µg of protein) with 50 mM Tris-HCl, pH 8.0.
-
For the sigma-1 assay, incubate the guinea pig brain homogenates with approximately 5 nM --INVALID-LINK---pentazocine and varying concentrations of this compound.
-
For the sigma-2 assay, incubate the rat liver homogenates with 1 nM [3H]RHM-1 and varying concentrations of this compound.
-
The total incubation volume in each well of a 96-well plate is 150 µL.
-
Incubate the plates at 25°C.
-
Following incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The Ki values are calculated from the IC50 values (the concentration of this compound that inhibits 50% of the radioligand binding) using the Cheng-Prusoff equation.[1]
Cellular Internalization and Washout Assays
This protocol describes the method used to assess the rate of this compound internalization into and washout from cancer cells.
Materials:
-
MDA-MB-435 human melanoma cells
-
This compound (10 nM)
-
Phenylarsine oxide (inhibitor of endocytosis)
-
Flow cytometer
-
Confocal microscope
-
Fluorescent markers for mitochondria, endoplasmic reticulum, and lysosomes
Procedure for Internalization:
-
Culture MDA-MB-435 cells in appropriate media.
-
Treat the cells with 10 nM this compound.
-
To investigate the mechanism of internalization, pre-treat a subset of cells with phenylarsine oxide.
-
At various time points, harvest the cells and analyze the intracellular fluorescence intensity using a flow cytometer.
-
The time to reach 50% of the maximum fluorescence intensity is determined from the resulting data.[2]
Procedure for Washout:
-
Incubate MDA-MB-435 cells with this compound to allow for internalization.
-
Wash the cells to remove extracellular this compound.
-
Incubate the cells in fresh, this compound-free medium.
-
At various time points, measure the remaining intracellular fluorescence using a flow cytometer.
-
Calculate the time required for 50% of the internalized this compound to be cleared from the cells.[2]
Subcellular Localization:
-
Treat cells with this compound.
-
Co-stain the cells with fluorescent markers specific for various organelles (e.g., mitochondria, endoplasmic reticulum, lysosomes).
-
Image the cells using confocal or two-photon microscopy to determine the colocalization of this compound with the organelle markers.[2]
In Vivo Tumor Labeling and Correlation with Ki-67
This protocol outlines the in vivo studies conducted in mice to evaluate the tumor-targeting ability of this compound and its correlation with cell proliferation.
Materials:
-
Nude mice
-
Murine mammary adenocarcinoma 66 cells or human melanoma MDA-MB-435 cells
-
This compound (50 µg in 100 µL PBS)
-
Flow cytometer
-
Anti-Ki-67 antibody for immunostaining
Procedure:
-
Implant either murine mammary adenocarcinoma 66 cells or human melanoma MDA-MB-435 cells subcutaneously into nude mice to establish solid tumors.
-
Once tumors are established, inject the mice with 50 µg of this compound in 100 µL of PBS via the tail vein.
-
One hour post-injection, euthanize the mice.
-
Excise the tumors and prepare single-cell suspensions.
-
Isolate peripheral blood mononuclear cells (PBMCs) from the blood of the mice.
-
Analyze the fluorescent intensity of this compound in the tumor cells and PBMCs using a flow cytometer.
-
Simultaneously, perform Ki-67 immunostaining on the same cell populations to determine the percentage of proliferating cells.
-
Correlate the mean fluorescence intensity of this compound with the percentage of Ki-67 positive cells.[2]
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by binding to the sigma-2 receptor, which has been identified as the transmembrane protein 97 (TMEM97).[3] The binding of ligands like this compound to the sigma-2 receptor can trigger a cascade of downstream signaling events, ultimately leading to cellular responses such as apoptosis and autophagy, particularly in cancer cells.
Sigma-2 Receptor-Mediated Cell Death Pathways
The binding of sigma-2 receptor ligands can induce cancer cell death through multiple interconnected signaling pathways. These include the induction of apoptosis, characterized by caspase activation and DNA fragmentation, and the stimulation of autophagy, a cellular process of self-digestion.
Caption: Overview of this compound-induced signaling pathways.
Experimental Workflow for In Vivo Proliferation Imaging
The use of this compound as a fluorescent probe allows for the in vivo assessment of tumor proliferation. The following workflow illustrates the key steps in such an experiment.
Caption: Workflow for in vivo this compound imaging and Ki-67 correlation.
Logical Relationship of this compound Internalization
The internalization of this compound into cancer cells is a key step for its function as an imaging probe. Evidence suggests that this process is, at least in part, mediated by endocytosis.
Caption: Mechanisms of this compound cellular internalization.
References
Methodological & Application
Application Notes and Protocols for In Vivo Imaging with SW120
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW120 is a novel, selective fluorescent ligand designed to target the sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97). The sigma-2 receptor is overexpressed in a wide range of proliferating cells, including numerous cancer cell lines, making this compound a valuable tool for in vivo imaging of tumors and monitoring cell proliferation. Studies have demonstrated a positive correlation between the uptake of this compound in solid tumors and the expression of the cell proliferation marker Ki-67. This makes this compound a promising probe for non-invasively assessing tumor proliferation status, which can be critical for evaluating cancer progression and the efficacy of therapeutic interventions.
These application notes provide a comprehensive guide to utilizing this compound for in vivo imaging, covering its chemical properties, the underlying biological pathways, and detailed experimental protocols.
Chemical and Spectroscopic Properties of this compound
This compound is synthesized by condensing the primary amine SW43 with the fluorophore NBD chloride. It exhibits high selectivity for the sigma-2 receptor over the sigma-1 receptor. The specific photophysical properties of this compound are essential for designing and executing in vivo imaging experiments.
| Property | Value | Reference |
| Chemical Formula | C28H35N5O5 | Inferred from synthesis |
| Molecular Weight | 521.61 g/mol | Inferred from synthesis |
| Excitation Wavelength (in methanol) | ~468 nm | |
| Emission Wavelength (in methanol) | ~540 nm | |
| Receptor Target | Sigma-2 Receptor (TMEM97) | |
| Selectivity | High for Sigma-2 vs. Sigma-1 |
Signaling Pathway of the Sigma-2 Receptor (TMEM97) in Cancer
The sigma-2 receptor (TMEM97) is implicated in several cellular processes that are crucial for cancer cell proliferation and survival. Its signaling network is complex and involves interactions with key cellular pathways. Understanding this pathway is vital for interpreting the results from in vivo imaging with this compound.
One of the key roles of TMEM97 is in the regulation of cholesterol homeostasis, which is often dysregulated in cancer cells to meet the demands of rapid proliferation. TMEM97 forms a complex with PGRMC1 (Progesterone Receptor Membrane Component 1) and the LDLR (Low-Density Lipoprotein Receptor) to facilitate the uptake of LDL.
In the context of breast cancer, TMEM97 has been shown to enhance the transcriptional activity of Estrogen Receptor α (ERα). This is achieved, in part, through the stimulation of the mTOR/S6K1 signaling pathway, which leads to the phosphorylation and activation of ERα. This enhanced ERα activity promotes tumor cell growth and can contribute to resistance to therapies like tamoxifen.
Furthermore, the sigma-2 receptor's interaction with EGFR (Epidermal Growth Factor Receptor) can lead to the activation of downstream signaling cascades, including the PKC and RAF kinases, which are well-known drivers of cell proliferation.
Below is a diagram illustrating the central role of the sigma-2 receptor (TMEM97) in cancer cell signaling.
Caption: Sigma-2 Receptor (TMEM97) signaling in cancer.
Experimental Protocols
In Vivo Fluorescence Imaging of Tumor-Bearing Mice with this compound
This protocol outlines the procedure for non-invasive imaging of tumor proliferation in a murine model using this compound.
Materials:
-
This compound fluorescent probe
-
Tumor-bearing mice (e.g., subcutaneous xenografts of MDA-MB-435, 66, or EMT6 cells in immunodeficient mice)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy) equipped with appropriate filters for this compound
-
Sterile saline or PBS for injection
-
Insulin syringes with 28-30 gauge needles
Experimental Workflow:
Caption: Workflow for in vivo imaging with this compound.
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain body temperature using a heated stage.
-
-
This compound Administration:
-
Prepare a solution of this compound in a sterile vehicle (e.g., saline or PBS). The optimal dosage should be determined empirically, but a starting point of 1-5 mg/kg can be considered.
-
Administer the this compound solution to the mouse via intravenous (tail vein) injection. The typical injection volume is 100-200 µL.
-
-
In Vivo Fluorescence Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor-to-background contrast.
-
Set the imaging system parameters for this compound. Use an excitation filter around 465 nm and an emission filter around 540 nm. The exact filter set will depend on the available options on your specific imaging system.
-
Use an appropriate exposure time to achieve a good signal-to-noise ratio without saturation. This may range from a few seconds to a minute.
-
Acquire both a photographic (white light) image and a fluorescence image to allow for co-registration.
-
-
Image Analysis:
-
Use the analysis software provided with the imaging system to quantify the fluorescence signal.
-
Draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor bearing area (for background measurement).
-
Calculate the average radiant efficiency (photons/sec/cm²/sr) within the ROIs.
-
Determine the tumor-to-background ratio (TBR) by dividing the average radiant efficiency of the tumor ROI by that of the background ROI.
-
Ex Vivo Biodistribution and Validation
This protocol describes the procedure for assessing the distribution of this compound in various organs and for validating the in vivo imaging results with ex vivo analysis and immunohistochemistry.
Materials:
-
Mice previously imaged with this compound
-
Surgical tools for dissection
-
Phosphate-buffered saline (PBS)
-
Formalin or paraformaldehyde for tissue fixation
-
Cryostat or microtome for tissue sectioning
-
Fluorescence microscope
-
Antibodies for Ki-67 staining (for validation)
Procedure:
-
Tissue Harvesting:
-
At the final imaging time point, euthanize the mouse.
-
Perfuse the mouse with PBS to remove blood from the vasculature.
-
Dissect and collect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, and muscle).
-
-
Ex Vivo Fluorescence Imaging:
-
Arrange the excised tumor and organs in the in vivo imaging system.
-
Acquire fluorescence images of the tissues using the same imaging parameters as for the in vivo scans.
-
Quantify the fluorescence intensity in each organ to determine the biodistribution of this compound.
-
-
Histological Validation:
-
Fix the tumor tissue in formalin and embed in paraffin, or snap-freeze in liquid nitrogen for cryosectioning.
-
Prepare thin sections (5-10 µm) of the tumor tissue.
-
Perform immunofluorescence staining for the proliferation marker Ki-67.
-
Image the tissue sections using a fluorescence microscope, capturing the this compound fluorescence and the Ki-67 staining.
-
Co-localize the this compound signal with Ki-67 positive cells to validate that this compound accumulation correlates with cell proliferation at a microscopic level.
-
Quantitative Data Presentation
The following tables provide a template for presenting quantitative data from in vivo imaging experiments with this compound. The values provided are hypothetical and should be replaced with experimental data.
Table 1: In Vivo Tumor-to-Background Ratios (TBR) of this compound Over Time
| Time Post-Injection (hours) | Average Tumor Radiant Efficiency (x10⁸ photons/sec/cm²/sr) | Average Background Radiant Efficiency (x10⁸ photons/sec/cm²/sr) | Tumor-to-Background Ratio (TBR) |
| 1 | 2.5 ± 0.4 | 1.2 ± 0.2 | 2.1 ± 0.3 |
| 4 | 4.8 ± 0.7 | 1.0 ± 0.1 | 4.8 ± 0.6 |
| 8 | 6.2 ± 0.9 | 0.8 ± 0.1 | 7.8 ± 1.1 |
| 24 | 5.5 ± 0.8 | 0.5 ± 0.1 | 11.0 ± 1.5 |
| 48 | 3.1 ± 0.5 | 0.4 ± 0.1 | 7.8 ± 1.2 |
Table 2: Ex Vivo Biodistribution of this compound at 24 Hours Post-Injection
| Organ | Average Radiant Efficiency (x10⁸ photons/sec/cm²/sr) | % Injected Dose per Gram (%ID/g) - Hypothetical |
| Tumor | 5.8 ± 0.9 | 10.2 ± 1.5 |
| Liver | 8.2 ± 1.2 | 14.5 ± 2.1 |
| Spleen | 2.1 ± 0.3 | 3.7 ± 0.5 |
| Kidneys | 3.5 ± 0.6 | 6.2 ± 1.0 |
| Lungs | 1.5 ± 0.2 | 2.6 ± 0.4 |
| Heart | 0.8 ± 0.1 | 1.4 ± 0.2 |
| Muscle | 0.5 ± 0.1 | 0.9 ± 0.2 |
Conclusion
This compound is a powerful fluorescent probe for in vivo imaging of cell proliferation through its specific targeting of the sigma-2 receptor (TMEM97). The protocols and information provided in these application notes offer a comprehensive framework for researchers to effectively utilize this compound in their preclinical cancer research. By following these guidelines, scientists can obtain valuable insights into tumor biology and the response to novel therapeutics.
Application Notes and Protocols for Monitoring Cancer Cell Proliferation Using PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for the development of novel anticancer therapies.[3][4] Small molecule inhibitors targeting this pathway have shown promise in preclinical and clinical settings by effectively impeding the proliferation of cancer cells.
These application notes provide a comprehensive overview and detailed protocols for utilizing a representative pan-Class I PI3K inhibitor to monitor and assess its impact on cancer cell proliferation. The methodologies described herein are fundamental for researchers in oncology, cell biology, and drug discovery to evaluate the efficacy of PI3K pathway inhibitors.
Data Summary
The following table summarizes the typical quantitative data obtained from experiments using a representative PI3K inhibitor on a cancer cell line.
| Parameter | Cell Line | PI3K Inhibitor | Value |
| IC50 (48h) | SW480 (colorectal) | BKM120 | 1.5 µM |
| A549 (lung) | BKM120 | 2.1 µM | |
| MCF-7 (breast) | BKM120 | 1.8 µM | |
| Cell Proliferation Inhibition (48h at 2x IC50) | SW480 | BKM120 | ~65% |
| Cell Cycle Arrest | SW480 | BKM120 | G2/M phase arrest |
Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex cascade of intracellular signaling events. The diagram below illustrates the canonical pathway and the point of intervention for a PI3K inhibitor.
Caption: The PI3K/AKT/mTOR Signaling Pathway and Inhibition.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines the measurement of cell proliferation and viability based on the metabolic activity of the cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
PI3K inhibitor
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the PI3K inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for MTT Cell Proliferation Assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI3K inhibitors can induce cell cycle arrest, which can be quantified using this method.[7]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
PI3K inhibitor
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the PI3K inhibitor at the desired concentration (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
Caption: Workflow for Cell Cycle Analysis.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the anti-proliferative effects of PI3K inhibitors on cancer cells. By employing these standardized assays, researchers can obtain reliable and reproducible data to advance the understanding of PI3K pathway inhibition in cancer therapy and facilitate the development of novel therapeutic agents.
References
Application Notes and Protocols: Experimental Use of Buparlisib (BKM120) in Breast Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Buparlisib (BKM120) is an orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been investigated in various cancer models, including breast cancer.[1] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in breast cancer, making it a key therapeutic target.[2][3] Buparlisib inhibits all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby blocking downstream signaling and leading to decreased cell proliferation and survival.[4][5] These application notes provide a summary of the preclinical data and detailed protocols for the experimental use of Buparlisib in breast cancer models.
Data Presentation
Table 1: In Vitro Efficacy of Buparlisib in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) | Notes | Reference |
| MCF-7 | ER+, HER2- | ~1-2 | Chemosensitive parental line. | [6] |
| MCF-7/A02 | ER+, HER2- | Not specified, 4.64-fold resistance vs. parental | Doxorubicin-resistant subline. | [6] |
| Cal51 | Triple-Negative | ~1-2 | Chemosensitive parental line. | [6] |
| CALDOX | Triple-Negative | Not specified, 1.56-fold resistance vs. parental | Doxorubicin-resistant subline. | [6] |
| MDA-MB-231 | Triple-Negative | Not specified | BRCA-proficient. | [7] |
| MDA231-LM2 | Triple-Negative | Not specified | Lung metastatic derivative of MDA-MB-231. | [7] |
Table 2: In Vivo Efficacy of Buparlisib in Breast Cancer Xenograft Models
| Model | Treatment | Dosage | Outcome | Reference |
| DAOY Medulloblastoma Xenograft | Buparlisib | 30 mg/kg and 60 mg/kg daily (oral gavage) | Significant tumor growth suppression and prolonged survival. | [8] |
| A2780 Ovarian Cancer Xenograft | Buparlisib | 30, 60, or 100 mg/kg | Complete inhibition of pAktser473. | [5] |
Note: Specific in vivo breast cancer xenograft data for Buparlisib was not detailed in the provided search results, hence related cancer model data is presented as a reference.
Experimental Protocols
1. Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Buparlisib in breast cancer cell lines.
-
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Buparlisib (BKM120)
-
96-well plates
-
MTT, XTT, or CellTiter-Glo® reagent
-
Microplate reader
-
-
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Buparlisib in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the Buparlisib dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the viability reagent (MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
-
2. Western Blot Analysis of PI3K Pathway Inhibition
This protocol is to assess the effect of Buparlisib on the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.
-
Materials:
-
Breast cancer cells
-
Buparlisib (BKM120)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6 (Ser235/236), anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat breast cancer cells with Buparlisib at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
3. In Vivo Xenograft Tumor Model
This protocol describes the evaluation of Buparlisib's anti-tumor efficacy in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
Buparlisib (BKM120)
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject breast cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Buparlisib (e.g., 30 or 60 mg/kg) or vehicle control daily via oral gavage.[8]
-
Measure tumor volume with calipers (Volume = 0.5 x length x width²) and monitor body weight 2-3 times per week.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Mandatory Visualizations
Caption: Buparlisib inhibits PI3K, blocking downstream signaling.
Caption: In vitro experimental workflow for Buparlisib testing.
Caption: In vivo xenograft experimental workflow for Buparlisib.
References
- 1. Buparlisib - Wikipedia [en.wikipedia.org]
- 2. Benefits versus risk profile of buparlisib for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of PI3K inhibitor NVP-BKM120 on overcoming drug resistance and eliminating cancer stem cells in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BKM120 sensitizes BRCA-proficient triple negative breast cancer cells to olaparib through regulating FOXM1 and Exo1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SW120 Fluorescent Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of the SW120 fluorescent probe, a valuable tool for labeling and imaging the sigma-2 (σ2) receptor, a biomarker for cell proliferation.
Introduction
The this compound fluorescent probe is a selective ligand for the sigma-2 (σ2) receptor, which is overexpressed in a variety of tumor cells. This property makes this compound a powerful tool for cancer research, enabling the visualization of proliferative tissues. This compound is synthesized by the condensation of the primary amine precursor, SW43, with the fluorophore 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD chloride).[1]
Physicochemical Data
| Property | Value | Reference |
| Excitation Maximum (λex) | ~465-485 nm (estimated) | General NBD-amine adducts |
| Emission Maximum (λem) | ~535-540 nm (estimated) | General NBD-amine adducts |
| Quantum Yield (Φ) | Solvent Dependent | General NBD-amine adducts |
| Molar Extinction Coefficient (ε) | Data not available | |
| Chemical Formula | C25H30N4O5 | |
| Molecular Weight | 466.53 g/mol |
Experimental Protocols
Synthesis of this compound Fluorescent Probe
The synthesis of this compound is a two-step process involving the synthesis of the precursor amine SW43, followed by its reaction with NBD chloride.
Part 1: Synthesis of Precursor Amine (SW43)
A detailed, publicly available, step-by-step protocol for the synthesis of the specific precursor amine, SW43 (N-(4-aminobutyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine), is not readily found in the searched literature. However, based on its chemical structure, a plausible synthetic route would involve the reductive amination of a suitable tetralone precursor with 1,4-diaminobutane.
Part 2: Synthesis of this compound from SW43 and NBD Chloride
This protocol is based on the reported condensation reaction.[1]
Materials and Reagents:
-
SW43 (precursor amine)
-
4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD chloride)
-
Sodium bicarbonate (NaHCO3)
-
Ethanol
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve SW43 in ethanol in a round-bottom flask.
-
Add a solution of sodium bicarbonate in water to the flask.
-
To this stirring mixture, add a solution of NBD chloride in ethanol dropwise.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound probe by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product. The reported yield for this reaction is 83%.[1]
Purification:
High-performance liquid chromatography (HPLC) can be employed for further purification to achieve high purity (>95%). A reverse-phase C18 column with a gradient of acetonitrile and water is a common system for purifying fluorescent probes.
Characterization:
The structure and purity of the synthesized this compound should be confirmed using the following techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity.
Experimental Workflow
Caption: Workflow for the synthesis, purification, and characterization of the this compound fluorescent probe.
Application: Imaging Cell Proliferation via the Sigma-2 Receptor
This compound is a valuable tool for visualizing cell proliferation due to the high expression of its target, the sigma-2 receptor (now identified as transmembrane protein 97 or TMEM97), in proliferating cells, particularly cancer cells.
Sigma-2 Receptor Signaling Pathway in Cancer
The sigma-2 receptor/TMEM97 is involved in cell proliferation signaling. It can interact with the Epidermal Growth Factor Receptor (EGFR), a key driver of cell growth. This interaction can influence downstream signaling cascades, including the MAPK/ERK pathway, which ultimately promotes transcription of genes involved in cell proliferation.
Caption: Simplified signaling pathway of the Sigma-2 receptor and its role in cell proliferation.
References
Application Notes and Protocols for SW120 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the SW120 colorectal cancer cell line in combination with common chemotherapy agents. While specific quantitative data for drug combinations on the this compound cell line is not extensively available in the public domain, this document outlines the established effects of these agents on other colorectal cancer cell lines, details relevant signaling pathways, and provides standardized protocols for in vitro assessment.
Application Notes
The this compound cell line, derived from a primary adenocarcinoma of the colon, is a valuable tool for studying the efficacy and mechanisms of chemotherapeutic agents. Combination therapy, the use of multiple drugs simultaneously, is a cornerstone of modern cancer treatment, aiming to increase efficacy, overcome drug resistance, and reduce toxicity.[1] Commonly used agents in colorectal cancer research and treatment include doxorubicin, cisplatin, 5-fluorouracil (5-FU), and oxaliplatin.
Quantitative Data on Chemotherapy Agents in Colorectal Cancer Cell Lines
| Cell Line | Chemotherapy Agent | IC50 Value | Citation |
| HT-29 | 5-Fluorouracil | 1.3 x 10⁻⁵ M | [2] |
| COLO-205 | 5-Fluorouracil | 3.2 x 10⁻⁶ M | [2] |
| HCT-116 | 5-Fluorouracil | 11.3 µM (after 3 days) | [3] |
| HT-29 | 5-Fluorouracil | 11.25 µM (after 5 days) | [3] |
| SW480 | Cisplatin | 11.8 µg/ml | [4] |
| HCT-116 | Cisplatin | 5.5 µg/ml | [4] |
Note: IC50 values can vary significantly based on the assay method, exposure time, and specific laboratory conditions.[5][6] The values presented here are for reference only.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed this compound cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the chemotherapy agents (doxorubicin, cisplatin, 5-FU, oxaliplatin) and their combinations in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells (medium only) and solvent control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values for each drug and combination.
Apoptosis Assessment (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed this compound cells in 6-well plates and treat with the desired concentrations of chemotherapy agents or combinations for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample and can be used to assess changes in signaling pathways.
Protocol:
-
Cell Lysis: After drug treatment, wash this compound cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, cleaved PARP, p-Akt, etc.) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Visualizations
Chemotherapy agents can induce cell death and inhibit proliferation through various signaling pathways. The combination of drugs can modulate these pathways in a synergistic, additive, or antagonistic manner.
Doxorubicin and Cisplatin Induced Apoptosis Pathway
Doxorubicin, an anthracycline antibiotic, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage.[7] Cisplatin, a platinum-based drug, forms DNA adducts, which triggers DNA damage response pathways.[8] Both can induce apoptosis through the activation of p53 and the intrinsic mitochondrial pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miR-4486 reverses cisplatin-resistance of colon cancer cells via targeting ATG7 to inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. cdn.techscience.cn [cdn.techscience.cn]
Application Notes and Protocols for Visualizing Sigma-2 Receptor Localization Using SW120
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a key target in cancer and neurodegenerative disease research due to its high expression in proliferating cells. SW120 is a novel, fluorescent, and highly selective ligand for the sigma-2 receptor, making it an invaluable tool for visualizing receptor localization and trafficking. These application notes provide detailed protocols for the use of this compound in fluorescence microscopy and flow cytometry, as well as an overview of the relevant signaling pathways.
Data Presentation
This compound Probe Characteristics
| Property | Value | Reference |
| Target | Sigma-2 Receptor (TMEM97) | [1][2] |
| Ki for Sigma-2 (Kiσ2) | 11 nM | [1][2] |
| Ki for Sigma-1 (Kiσ1) | 450 nM | [1][2] |
| Selectivity (σ1/σ2) | ~41-fold | [1][2] |
| Fluorophore | NBD (Nitrobenzoxadiazole) | [1] |
| Internalization | Partially via endocytosis | [1] |
| Subcellular Localization | Cytoplasmic organelles (mitochondria, endoplasmic reticulum, lysosomes) and plasma membrane | [1] |
Signaling Pathways
The sigma-2 receptor (TMEM97) is involved in several key cellular signaling pathways, most notably in cholesterol homeostasis and the regulation of cell proliferation through the PI3K-AKT-mTOR pathway.
Sigma-2 Receptor (TMEM97) in Cholesterol Homeostasis
TMEM97 plays a crucial role in the uptake and trafficking of cholesterol. It forms a trimeric complex with the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR) to facilitate the internalization of LDL.[3][4][5] Additionally, TMEM97 interacts with the Niemann-Pick C1 (NPC1) protein, which is essential for transporting cholesterol out of lysosomes.[3][4][5]
Sigma-2 Receptor (TMEM97) and the PI3K-AKT-mTOR Pathway
In several cancer types, the sigma-2 receptor has been shown to influence the PI3K-AKT-mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[6] Activation of the sigma-2 receptor can lead to the modulation of this pathway, affecting downstream processes like protein synthesis and autophagy.
Experimental Protocols
I. Synthesis of this compound Fluorescent Probe
This protocol is a general guideline based on the published synthesis.[1]
Materials:
-
SW43 (primary amine precursor)
-
NBD chloride (4-Chloro-7-nitrobenzofurazan)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous Ethanol
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve SW43 in anhydrous ethanol in a round-bottom flask.
-
Add an equimolar amount of NBD chloride to the solution.
-
Add a slight excess of sodium bicarbonate to act as a base.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the pure this compound probe.
II. Staining of Adherent Cells with this compound for Fluorescence Microscopy
Materials:
-
Adherent cells expressing sigma-2 receptor (e.g., MDA-MB-435)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstain)
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets for NBD and DAPI
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere and grow for 24-48 hours.
-
This compound Staining:
-
Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to a final concentration of 50-100 nM.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with warm PBS to remove unbound probe.
-
-
Fixation:
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium, with DAPI if desired.
-
Seal the coverslips with nail polish and allow to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope. Use appropriate excitation and emission wavelengths for NBD (typically ~460 nm excitation and ~550 nm emission) and DAPI (typically ~360 nm excitation and ~460 nm emission).
-
III. Flow Cytometry Analysis of Sigma-2 Receptor Expression using this compound
Materials:
-
Suspension cells or trypsinized adherent cells
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with PBS.
-
Resuspend the cells in flow cytometry staining buffer at a concentration of 1x10⁶ cells/mL.
-
-
This compound Staining:
-
Add this compound to the cell suspension to a final concentration of 50-100 nM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Data Acquisition:
-
Resuspend the cells in 500 µL of flow cytometry staining buffer.
-
Analyze the cells on a flow cytometer, using the appropriate laser and filter for NBD fluorescence.
-
IV. Quantitative Analysis of this compound Fluorescence
Fluorescence Microscopy Image Analysis:
-
Image Acquisition: Acquire images using consistent settings for laser power, gain, and exposure time for all samples to be compared.
-
Background Subtraction: Use image analysis software (e.g., ImageJ/Fiji) to subtract background fluorescence.
-
Cell Segmentation: Define regions of interest (ROIs) around individual cells. This can be done manually or using automated segmentation based on a brightfield or a nuclear counterstain image.
-
Fluorescence Quantification: Measure the mean fluorescence intensity within each ROI.
-
Data Analysis: Calculate the average fluorescence intensity across multiple cells for each experimental condition.
Flow Cytometry Data Analysis:
-
Gating: Gate on the cell population of interest based on forward and side scatter to exclude debris and aggregates.
-
Histogram Analysis: Generate a histogram of this compound fluorescence intensity for the gated cell population.
-
Quantification: Determine the geometric mean fluorescence intensity (gMFI) of the stained population. Compare the gMFI of different samples to quantify changes in sigma-2 receptor expression.
Conclusion
The fluorescent probe this compound is a powerful tool for the specific visualization and quantification of the sigma-2 receptor (TMEM97). The protocols provided herein offer a starting point for researchers to investigate the subcellular localization and expression levels of this important therapeutic target. Optimization of staining concentrations and incubation times may be necessary for different cell types and experimental conditions.
References
- 1. Mechanisms of Sigma-2/TMEM97 Involvement in Cholesterol Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The Sigma-2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K-AKT-mTOR Signalling Pathway in Renal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening using SW620 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SW620 cell line, derived from a lymph node metastasis of a colorectal adenocarcinoma, is a widely utilized model in cancer research and drug discovery. This cell line is characterized by key mutations in crucial signaling pathways, making it a relevant model for studying metastatic colorectal cancer and for the high-throughput screening (HTS) of potential therapeutic agents. These application notes provide detailed protocols for utilizing the SW620 cell line in HTS assays to identify and characterize novel anti-cancer compounds.
Note on Cell Line Nomenclature: Initial searches for "SW120" did not yield a relevant cancer cell line for HTS applications. It was determined that the intended cell line is likely SW620 . All subsequent information and protocols pertain to the SW620 cell line.
SW620 Cell Line Characteristics
A summary of the key characteristics of the SW620 cell line is presented in Table 1. Understanding these features is critical for designing and interpreting HTS experiments.
| Characteristic | Description |
| Cell Type | Human Colorectal Adenocarcinoma |
| Origin | Metastatic site: lymph node |
| Morphology | Epithelial-like |
| Growth Properties | Adherent |
| Doubling Time | Approximately 20-37 hours |
| Key Mutations | - APC: Truncating mutation leading to constitutive activation of the Wnt/β-catenin pathway. - KRAS: G12V mutation causing constitutive activation of the MAPK/ERK pathway. - TP53: Missense mutation (R273H) resulting in a loss of tumor suppressor function. |
| Tumorigenicity | Highly tumorigenic in nude mice |
Signaling Pathways for Drug Targeting in SW620 Cells
The genetic makeup of SW620 cells results in the constitutive activation of pro-survival and proliferative signaling pathways, which are attractive targets for therapeutic intervention.
Wnt/β-catenin Signaling Pathway
The mutation in the Adenomatous Polyposis Coli (APC) gene in SW620 cells leads to the stabilization and nuclear accumulation of β-catenin.[1][2][3][4] This results in the continuous transcription of Wnt target genes that drive cell proliferation and survival. High-throughput screens targeting this pathway often aim to identify compounds that promote β-catenin degradation or inhibit the interaction between β-catenin and its transcriptional co-activators.
MAPK/ERK Signaling Pathway
The G12V mutation in the KRAS oncogene renders the protein constitutively active, leading to persistent downstream signaling through the RAF-MEK-ERK cascade.[5][6][7][8] This pathway is a key driver of cell proliferation, survival, and differentiation. HTS assays targeting this pathway often involve screening for inhibitors of key kinases in the cascade, such as MEK or ERK.
High-Throughput Screening Protocols
The following are detailed protocols for common HTS assays using SW620 cells, optimized for a 384-well plate format.
Cell Viability Assay (MTS-based)
This protocol is for assessing the effect of compounds on the metabolic activity of SW620 cells as an indicator of cell viability.
Materials:
-
SW620 cells
-
Complete growth medium (e.g., L-15 Medium with 10% FBS)
-
384-well clear-bottom, black-walled tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Compound library diluted in an appropriate solvent (e.g., DMSO)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend SW620 cells in complete growth medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 2,000-5,000 cells per well in 40 µL of complete growth medium into a 384-well plate.
-
Incubate overnight at 37°C in a humidified atmosphere (without CO2 for L-15 medium).
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds. The final concentration of the solvent should not exceed 0.5%.
-
Add 10 µL of the diluted compounds to the respective wells. Include vehicle-only controls (e.g., DMSO) and positive controls (e.g., a known cytotoxic agent).
-
Incubate for 48-72 hours.
-
-
MTS Assay:
-
Add 10 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated controls (representing 100% viability).
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
SW620 cells
-
Complete growth medium
-
384-well white-walled, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay System
-
Compound library
-
Multichannel pipettes or automated liquid handling system
-
Luminometer
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the Cell Viability Assay protocol, seeding cells in white-walled plates.
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 50 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (media with reagent only).
-
Normalize the data to the vehicle-treated controls.
-
Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates the induction of apoptosis.
-
Quantitative Data from HTS Assays with SW620 Cells
The following tables summarize representative quantitative data from studies using SW620 cells in screening assays.
Table 2: IC50 Values of Selected Compounds on SW620 Cells
| Compound | Assay Type | Incubation Time | IC50 | Reference |
| Metformin | Cell Proliferation | 48 hours | ~1.4 mM | [9] |
| Resveratrol | Cell Proliferation (MTT) | Not Specified | Dose-dependent inhibition | [5] |
| pPeOp | Cell Viability (MTS) | 24 hours | 85.24 µg/ml | [10] |
Table 3: Example Data from a High-Throughput Immunofluorescent Screen
This table illustrates the type of data generated from a high-content screen to identify compounds that restore E-cadherin expression in SW620 cells.
| Treatment | E-cadherin Intensity (Normalized) | Nuclear Count |
| Vehicle (DMSO) | 1.0 | 4500 |
| Positive Control (Trichostatin A) | 2.5 | 3800 |
| Hit Compound 1 | 2.8 | 4200 |
| Hit Compound 2 | 2.3 | 4350 |
Experimental Workflow for HTS
The general workflow for a high-throughput screen using SW620 cells is depicted below.
References
- 1. dovepress.com [dovepress.com]
- 2. Regulation of Wnt receptor activity: Implications for therapeutic development in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The canonical Wnt signalling pathway and its APC partner in colon cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. KRAS mutation‐independent downregulation of MAPK/PI3K signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing SW120 Concentration for Cell Staining
Welcome to the technical support center for SW120, your guide to achieving optimal results for cell staining applications. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell staining?
This compound is an amine-reactive fluorescent dye designed to distinguish between live and dead cells. The dye covalently binds to free amines on proteins. In live cells, with their intact cell membranes, this compound primarily reacts with proteins on the cell surface, resulting in dim fluorescence. In dead cells, which have compromised membrane integrity, the dye can enter the cell and bind to the much more abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[1]
Q2: What are the primary applications of this compound?
This compound is versatile and can be used in a variety of applications where it is necessary to exclude dead cells from analysis, thereby improving data quality. Its primary applications include:
-
Flow Cytometry: Identifying and excluding dead cells from analysis to prevent non-specific antibody binding and skewed results.[1]
-
Immunofluorescence (IF) Microscopy: Differentiating between live and dead cells in a mixed population before or after fixation and permeabilization for downstream antibody staining.
Q3: Can this compound be used on fixed cells?
Yes, this compound is a fixable viability dye. This means that after staining live cells, they can be fixed and permeabilized for subsequent intracellular antibody staining without a significant loss of the viability signal. The covalent binding of the dye ensures it is retained throughout the fixation and permeabilization process.
Q4: How should I store and handle this compound?
For optimal performance, this compound should be stored at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Reconstituted dye should be used promptly or aliquoted and stored at -20°C for short-term storage.
Q5: What controls are necessary when using this compound?
To ensure accurate results, the following controls are recommended:
-
Unstained Cells: To determine the level of autofluorescence in your cell population.
-
Live Cells Only (Positive Control for Viability): A healthy population of cells to establish the negative staining peak.
-
Dead Cells Only (Positive Control for Staining): Cells that have been induced to die (e.g., by heat treatment) to establish the positive staining peak.[2]
-
Compensation Controls (for multicolor flow cytometry): A sample stained only with this compound to set compensation for spectral overlap with other fluorophores in your panel.
Troubleshooting Guide
Problem: No or Weak this compound Signal
Q: I am not seeing a clear positive signal for my dead cell population. What could be the cause?
A: Several factors can contribute to a weak or absent this compound signal:
-
Insufficient Dye Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. It is recommended to perform a titration experiment to determine the optimal concentration.[3]
-
Low Percentage of Dead Cells: Your sample may contain a very low number of dead cells, making the positive peak difficult to distinguish.
-
Improper Reagent Handling: The dye may have degraded due to improper storage or handling, such as exposure to light or repeated freeze-thaw cycles.
-
Presence of Protein in Staining Buffer: Staining in a buffer containing high concentrations of protein (e.g., >1% BSA) can quench the staining reaction, as the dye will react with the protein in the solution instead of the cells.[1]
Problem: High Background Staining in Live Cells
Q: My live cell population is showing high, non-specific staining with this compound. How can I resolve this?
A: High background in live cells can obscure the distinction between live and dead populations. Here are some potential causes and solutions:
-
Excessive Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding to the surface of live cells. Titrate the antibody to find the lowest effective concentration.[3]
-
Prolonged Incubation Time: Extended incubation can increase non-specific binding. Optimize the incubation time, typically 15-30 minutes is sufficient.
-
Inadequate Washing: Insufficient washing after staining can leave residual unbound dye, contributing to background fluorescence. Ensure thorough washing steps are performed.[4]
Problem: Poor Resolution Between Live and Dead Cell Populations
Q: I am having difficulty distinguishing between the live and dead cell populations. What can I do to improve the resolution?
A: Poor resolution can compromise data accuracy. Consider the following troubleshooting steps:
-
Optimize Dye Concentration: A titration experiment is crucial to find the concentration that provides the maximal signal-to-background ratio.[3]
-
Use Appropriate Controls: Ensure you are using both live and dead cell controls to properly set your gates or thresholds for analysis.
-
Check Instrument Settings: Adjust the voltage or gain settings on your flow cytometer or microscope to better separate the positive and negative populations.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound
| Application | Cell Density | Recommended this compound Dilution | Incubation Time |
| Flow Cytometry | 1 x 10⁶ cells/mL | 1:500 - 1:2000 | 15-30 min at 4°C |
| Immunofluorescence | Varies (adherent cells) | 1:1000 - 1:4000 | 20 min at RT |
Note: These are starting recommendations. Optimal concentrations may vary depending on the cell type and experimental conditions and should be determined empirically through titration.
Table 2: Troubleshooting Common this compound Staining Issues
| Issue | Potential Cause | Recommended Solution |
| No/Weak Signal | Insufficient dye concentration | Perform a titration to find the optimal concentration. |
| Low percentage of dead cells | Use a positive control of heat-killed cells to confirm staining. | |
| Dye degradation | Use a fresh vial of this compound. Store properly. | |
| Protein in staining buffer | Stain in a protein-free buffer like PBS.[1] | |
| High Background | Excessive dye concentration | Titrate the dye to a lower concentration.[3] |
| Prolonged incubation | Reduce the incubation time. | |
| Inadequate washing | Increase the number and volume of wash steps.[4] | |
| Poor Resolution | Suboptimal dye concentration | Perform a titration to improve the signal-to-noise ratio. |
| Incorrect instrument settings | Adjust PMT voltages or gain on the cytometer/microscope. | |
| Overlapping spectra | Use appropriate compensation controls for multicolor experiments. |
Experimental Protocols
Protocol 1: this compound Staining for Flow Cytometry
-
Cell Preparation: Harvest cells and wash once with protein-free PBS. Adjust the cell suspension to a concentration of 1 x 10⁶ cells/mL in PBS.
-
Staining: Add the predetermined optimal dilution of this compound to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with 2 mL of flow cytometry staining buffer (e.g., PBS with 2% BSA).[5] Centrifuge at 300-500 x g for 5 minutes for each wash.
-
Antibody Staining (Optional): If performing subsequent antibody staining, proceed with your established protocol for surface or intracellular staining.
-
Fixation (Optional): If fixation is required, resuspend the cells in a suitable fixation buffer (e.g., 4% paraformaldehyde) and incubate for 15-20 minutes at room temperature.
-
Analysis: Resuspend the cells in flow cytometry staining buffer and analyze on a flow cytometer.
Protocol 2: this compound Staining for Immunofluorescence Microscopy
-
Cell Preparation: Culture adherent cells on coverslips.
-
Staining: Wash the cells once with protein-free PBS. Add this compound diluted in PBS to the coverslips.
-
Incubation: Incubate for 20 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If staining for intracellular targets, permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.[3]
-
Blocking: Block non-specific antibody binding using a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[6]
-
Antibody Staining: Proceed with your standard primary and secondary antibody incubation steps.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Mechanism of this compound action on live versus dead cells.
References
SW120 Technical Support Center: Troubleshooting Background Fluorescence
Welcome to the technical support center for SW120, a high-affinity fluorescent ligand for the sigma-2 (σ2) receptor, also known as Transmembrane Protein 97 (TMEM97). This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce background fluorescence during experiments, ensuring high-quality imaging data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a selective fluorescent ligand for the sigma-2 (σ2) receptor. It is synthesized by coupling the σ2 receptor-targeting molecule SW43 with the fluorophore NBD chloride.[1] It is primarily used as a probe for imaging and studying the biology of the σ2 receptor, which is often overexpressed in proliferating cancer cells.[1][2][3]
Q2: What are the spectral properties of the NBD fluorophore in this compound?
The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore typically has an excitation maximum around 465-485 nm and an emission maximum in the range of 515-545 nm. The fluorescence of NBD is highly sensitive to its environment, with its quantum yield being significantly lower in aqueous solutions compared to hydrophobic environments.[4][5][6] This property can be advantageous, as the fluorescence intensity may increase upon binding to its target within the cell.
Q3: What is the binding affinity of this compound for the sigma-2 receptor?
This compound exhibits a high binding affinity for the sigma-2 receptor, with a reported inhibition constant (Ki) of approximately 11 nM.[1][2]
Troubleshooting High Background Fluorescence
High background fluorescence can obscure the specific signal from this compound binding to σ2 receptors, leading to poor image quality and inaccurate quantification. The following sections provide a systematic guide to identifying and mitigating common sources of background noise.
Logical Flow for Troubleshooting Background Fluorescence
Caption: A flowchart outlining the systematic approach to troubleshooting high background fluorescence in experiments using this compound.
Category 1: Autofluorescence
Autofluorescence is the natural fluorescence emitted by biological structures like mitochondria, lysosomes, and extracellular matrix components such as collagen and elastin.
Troubleshooting Steps:
-
Pre-staining Photobleaching: Exposing the fixed and permeabilized cells/tissue to a broad-spectrum light source before incubation with this compound can reduce autofluorescence.[7][8][9][10]
-
Use of Quenching Agents: While not always necessary, agents like Sudan Black B can be used to quench autofluorescence, particularly from lipofuscin. However, this should be tested for compatibility with this compound staining.
-
Spectral Unmixing: If your imaging system has spectral detection capabilities, you can capture the emission spectrum of an unstained control sample and use software to subtract this autofluorescence signature from your this compound-stained sample images.
-
Proper Fixation: Over-fixation, especially with glutaraldehyde, can increase autofluorescence. Ensure fixation protocols are optimized.
| Parameter | Condition 1: No Treatment | Condition 2: Photobleaching | Expected Outcome |
| Autofluorescence Intensity | High | Significantly Reduced | Lower background signal from endogenous fluorophores. |
| Signal-to-Noise Ratio (SNR) | Low | Increased | Improved ability to distinguish specific this compound signal. |
Category 2: Non-specific Binding of this compound
This occurs when this compound binds to cellular components other than the σ2 receptor, leading to diffuse background staining.
Troubleshooting Steps:
-
Optimize this compound Concentration: Using an excessively high concentration of this compound is a common cause of high background. Titrate the this compound concentration to find the optimal balance between specific signal and background.
-
Use of Blocking Agents: Incubating the sample with a blocking buffer before adding this compound can reduce non-specific binding. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[11][12][13] For fluorescent applications, protein-free commercial blocking buffers can also be effective at reducing background.[14]
-
Optimize Incubation Time and Temperature: Shorter incubation times or performing the incubation at a lower temperature (e.g., 4°C) can reduce non-specific binding.
-
Improve Washing Steps: Inadequate washing after this compound incubation will leave unbound probe in the sample, contributing to background. Increase the number and duration of wash steps.
| Parameter | Condition 1: High this compound Conc. / No Blocking | Condition 2: Optimized this compound Conc. / With Blocking | Expected Outcome |
| Non-specific Binding | High | Reduced | Less diffuse background staining. |
| Signal-to-Noise Ratio (SNR) | Low | Increased | Clearer visualization of σ2 receptor localization. |
| Specific Signal Intensity | May be saturated | Optimal | Better representation of target density. |
Experimental Protocols
Protocol 1: Staining Cells with this compound
This protocol provides a general framework for staining cultured cells with this compound. Optimization of concentrations, and incubation times is recommended for each cell line and experimental setup.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-3% BSA in PBS)
-
Wash buffer (e.g., PBS)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Plate cells on coverslips or in imaging-compatible plates and grow to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular σ2 receptors, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
This compound Incubation: Dilute the this compound stock solution in blocking buffer to the desired final concentration (start with a titration from 50 nM to 500 nM). Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with wash buffer for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filters for the NBD fluorophore (Excitation ~470 nm, Emission ~525 nm).
Experimental Workflow for Reducing Background Fluorescence
Caption: A step-by-step experimental workflow for cell staining with this compound, highlighting the key stages for minimizing background fluorescence.
Sigma-2 Receptor Signaling Context
The σ2 receptor (TMEM97) is implicated in various cellular processes, most notably cell proliferation and cholesterol homeostasis. Its overexpression in tumors makes it a target for cancer diagnostics and therapeutics. This compound binding allows for the visualization of these receptors.
Simplified Sigma-2 Receptor (TMEM97) Associated Pathway
Caption: A simplified diagram illustrating the interaction of this compound with the sigma-2 receptor (TMEM97) and its association with key cellular processes.
References
- 1. Characterization and Evaluation of Two Novel Fluorescent Sigma-2 Receptor Ligands as Proliferation Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Photobleaching of arterial autofluorescence for immunofluorescence applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 13. Western blot blocking: Best practices | Abcam [abcam.com]
- 14. biotium.com [biotium.com]
Navigating SW120: A Technical Guide to Solubility and Vehicle Preparation
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the solubility and vehicle preparation of SW120, a fluorescent probe for the sigma-2 receptor. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the molar mass of this compound?
A1: The exact mass of this compound ([M+H]⁺) has been calculated as 623.3557, corresponding to a molar mass of approximately 622.36 g/mol for the free base.[1]
Q2: What is the recommended solvent for creating a stock solution of this compound for in vitro experiments?
A2: For in vitro applications, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound. It is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.[2]
Q3: What is a suitable vehicle for administering this compound in in vivo animal studies?
A3: Phosphate-buffered saline (PBS) has been successfully used as a vehicle for the intravenous administration of this compound in mice.[1][3]
Q4: How should I store this compound solutions?
A4: It is recommended to store stock solutions of fluorescent probes in a freezer at -20°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and In Vivo Dosing Information for this compound
| Parameter | Value | Reference |
| Molar Mass | ~622.36 g/mol | [1] |
| In Vivo Vehicle | Phosphate-Buffered Saline (PBS) | [1][3] |
| Reported In Vivo Dose | 50 µg in 100 µL PBS | [1][3] |
Table 2: Recommended Stock Solution Preparation for In Vitro Use
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Concentration | 1-10 mM |
| Storage | Aliquot and store at -20°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
Using the molar mass of ~622.36 g/mol , calculate the mass needed for your desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 622.36 g/mol * 1000 mg/g = 6.22 mg
-
-
-
Dissolve this compound in DMSO:
-
Carefully weigh the calculated amount of this compound and place it in a microcentrifuge tube.
-
Add the desired volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of this compound Vehicle for In Vivo Administration
This protocol details the preparation of this compound in PBS for intravenous injection in mice, based on a previously reported dosage.[1][3]
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Determine the required amount of this compound:
-
The reported dose is 50 µg per 100 µL of PBS. Calculate the total amount of this compound needed based on the number of animals to be injected.
-
-
Dissolve this compound in PBS:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile PBS to the tube.
-
Vortex thoroughly to ensure complete dissolution. If solubility is an issue, sonication may be carefully applied.
-
-
Administration:
-
Use the freshly prepared solution for intravenous injection.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution during dilution of the DMSO stock in aqueous buffer. | The final concentration of DMSO in the aqueous solution may be too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution (be mindful of the tolerance of your cell line or assay).- Prepare a more dilute stock solution of this compound in DMSO before adding it to the aqueous buffer. |
| Difficulty dissolving this compound in PBS for in vivo studies. | This compound may have limited solubility directly in PBS at higher concentrations. | - Ensure the PBS is at room temperature or slightly warmed.- Use a fresh, high-quality batch of this compound.- If direct dissolution is problematic, consider preparing a concentrated stock in a minimal amount of a water-miscible co-solvent like DMSO first, and then diluting it into PBS. Ensure the final co-solvent concentration is safe for in vivo administration. |
| Inconsistent fluorescence signal in experiments. | - Incomplete dissolution of this compound.- Degradation of the fluorescent probe due to light exposure or repeated freeze-thaw cycles. | - Visually inspect your stock and working solutions for any particulate matter before use.- Always protect this compound solutions from light.- Use freshly thawed aliquots for each experiment. |
Visualized Workflows
References
Technical Support Center: Optimizing SW120 Signal-to-Noise Ratio in Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in microscopy experiments involving the SW120 cell line.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter that can lead to a poor signal-to-noise ratio in your immunofluorescence experiments with this compound cells.
| Issue | Possible Causes | Recommended Solutions |
| Weak or No Signal | - Suboptimal Primary/Secondary Antibody Concentration: Antibody concentration is too low for effective target binding.[1][2] - Incorrect Antibody Incubation Time/Temperature: Insufficient time for antibody binding. - Inactive Primary or Secondary Antibody: Improper storage or repeated freeze-thaw cycles have degraded the antibody.[3][4] - Incompatible Primary and Secondary Antibodies: The secondary antibody does not recognize the primary antibody's host species or isotype.[2][3] - Poor Antigen Availability: Fixation may be masking the epitope. - Low Target Protein Expression: The protein of interest is not abundant in this compound cells.[1] | - Titrate primary and secondary antibodies to find the optimal concentration. - Increase incubation time (e.g., overnight at 4°C for the primary antibody) and ensure consistent temperature.[4] - Use a fresh aliquot of antibody and always store as recommended by the manufacturer.[3][4] - Ensure the secondary antibody is designed to bind to the primary antibody (e.g., goat anti-mouse primary requires an anti-goat secondary).[2][3] - Perform antigen retrieval to unmask the epitope.[5] - Consider using a signal amplification method.[4] |
| High Background Noise | - Excessive Primary/Secondary Antibody Concentration: High antibody concentrations can lead to non-specific binding.[1][2] - Inadequate Blocking: Non-specific sites are not sufficiently blocked, leading to off-target antibody binding.[1][2] - Insufficient Washing: Unbound antibodies are not adequately washed away.[1] - Autofluorescence: this compound cells may have inherent fluorescence, or the fixation process can induce it. | - Decrease the concentration of primary and/or secondary antibodies.[1][2] - Increase the blocking time and/or try a different blocking agent (e.g., 5% BSA or serum from the secondary antibody's host species).[2] - Increase the number and duration of wash steps.[1] - Include an unstained control to assess autofluorescence. Consider using a quenching agent or selecting fluorophores in the far-red spectrum. |
| Non-Specific Staining | - Cross-Reactivity of Antibodies: The primary or secondary antibody is binding to unintended targets.[2] - Presence of Endogenous Enzymes (for enzymatic detection): Endogenous peroxidases or phosphatases can produce a signal. - Hydrophobic or Ionic Interactions: Antibodies may non-specifically adhere to the slide or tissue. | - Use highly cross-adsorbed secondary antibodies. - Include appropriate isotype controls to check for non-specific binding of the primary antibody. - If using enzymatic detection, perform a quenching step to inhibit endogenous enzymes. - Ensure adequate blocking and washing steps are performed. |
| Photobleaching | - Prolonged Exposure to Excitation Light: Fluorophores lose their ability to fluoresce after extended light exposure.[5] - High-Intensity Illumination: Intense light can accelerate photobleaching. | - Minimize the sample's exposure to light.[5] - Use an anti-fade mounting medium. - Reduce the intensity of the excitation light. - Acquire images efficiently and avoid unnecessary prolonged focusing. |
Frequently Asked Questions (FAQs)
Q1: How can I determine the optimal primary antibody concentration for my this compound cells?
A1: The best approach is to perform a titration experiment. This involves testing a range of antibody dilutions while keeping all other parameters (cell preparation, secondary antibody concentration, incubation times) constant. Start with the manufacturer's recommended dilution and test several dilutions above and below that concentration. The optimal dilution will be the one that provides the brightest specific signal with the lowest background.
Q2: What is the best fixation method for this compound cells to preserve antigenicity and minimize autofluorescence?
A2: The ideal fixation method can be antigen-dependent. A common starting point is 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. This generally provides good structural preservation. However, if you experience a weak signal, the PFA may be masking the epitope. In such cases, you could try a shorter fixation time or an alternative fixative like ice-cold methanol, which also permeabilizes the cells. It is always recommended to include proper controls to assess the impact of the fixation method.
Q3: My this compound cells show high background fluorescence even without any antibodies. What can I do?
A3: This is likely due to autofluorescence. Cancer cells can sometimes exhibit higher levels of autofluorescence. Here are a few strategies to mitigate this:
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Use a Quenching Agent: Commercially available quenching agents can be applied after fixation to reduce autofluorescence.
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Spectral Separation: If possible, use fluorophores that emit in the far-red or near-infrared range, as autofluorescence is often weaker in these spectral regions.
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Proper Controls: Always include an unstained sample in your experiment. This will allow you to determine the baseline level of autofluorescence and set your imaging parameters accordingly.
Q4: What are the critical controls I should include in my immunofluorescence experiments with this compound cells?
A4: To ensure the validity of your results, the following controls are essential:
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Unstained Control: this compound cells with no antibodies to assess autofluorescence.
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Secondary Antibody Only Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
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Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as your primary antibody to determine non-specific background staining.
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Positive and Negative Controls: If possible, use cells known to express (positive) or not express (negative) the target protein to validate your staining protocol.
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining of this compound Cells
This protocol provides a general workflow for immunofluorescent staining of adherent this compound cells. Optimization of antibody concentrations and incubation times is recommended.
Materials:
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This compound cells cultured on coverslips
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Phosphate-Buffered Saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
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Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS)
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Primary Antibody (diluted in Blocking Buffer)
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Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)
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Nuclease Stain (e.g., DAPI)
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Anti-fade Mounting Medium
Procedure:
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Cell Culture: Grow this compound cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
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Washing: Gently wash the cells three times with PBS.
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Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
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Washing: Wash the cells three times with PBS.
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Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
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Washing: Wash the cells three times with PBS.
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Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
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Washing: Wash the cells three times with PBS.
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Secondary Antibody Incubation: Incubate the cells with the diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
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Washing: Wash the cells three times with PBS, protected from light.
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Counterstaining: Incubate the cells with a nuclease stain like DAPI for 5 minutes to visualize the nuclei.
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Washing: Wash the cells one final time with PBS.
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Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
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Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Visualizations
Experimental Workflow for Immunofluorescence
Caption: A standard workflow for immunofluorescence staining of this compound cells.
Troubleshooting Logic for Weak Signal
Caption: A decision tree for troubleshooting weak or absent fluorescence signals.
References
SW120 stability in different cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical small molecule inhibitor, SW120.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. Once reconstituted, aliquot the solution and store at -80°C to minimize freeze-thaw cycles. Avoid repeated exposure to light.
Q2: How should I reconstitute this compound?
A: To prepare a stock solution, reconstitute the lyophilized this compound powder in sterile, anhydrous DMSO. For example, to create a 10 mM stock solution, add the appropriate volume of DMSO to the vial to achieve the target concentration. Gently vortex to ensure the compound is fully dissolved.
Q3: In which cell culture media has the stability of this compound been evaluated?
A: The stability of this compound has been evaluated in common cell culture media such as DMEM and RPMI-1640, with and without fetal bovine serum (FBS). Stability is influenced by factors such as pH, temperature, and the presence of serum proteins. For detailed stability data, please refer to the tables in the "Quantitative Data Summary" section.
Q4: What is the known mechanism of action for this compound?
A: this compound is a potent and selective inhibitor of the TGF-β signaling pathway. It specifically targets the phosphorylation of SMAD2 and SMAD3, which are key downstream effectors of the TGF-β type I receptor (ALK5). By inhibiting this phosphorylation, this compound blocks the transcription of TGF-β responsive genes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | 1. Instability of this compound in culture medium.2. Variability in cell density at the time of treatment.3. Inconsistent incubation times. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old working solutions.2. Ensure uniform cell seeding and confluency across all wells and plates.3. Standardize the timing of all experimental steps, including treatment and harvesting. |
| Low or no observable effect of this compound | 1. This compound degradation.2. Incorrect dosage.3. Cell line is not responsive to TGF-β signaling. | 1. Use freshly prepared this compound solutions. Confirm the compound's activity with a positive control cell line known to be sensitive to TGF-β inhibition.2. Perform a dose-response experiment to determine the optimal concentration for your cell line.3. Verify the expression of TGF-β receptors and downstream signaling components in your cell line via qPCR or Western blot. |
| Cell toxicity or death | 1. This compound concentration is too high.2. Off-target effects.3. Solvent (DMSO) toxicity. | 1. Lower the concentration of this compound. Determine the IC50 value for your specific cell line.2. Investigate potential off-target effects by consulting literature on similar compounds or performing target engagement assays.3. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v). Include a vehicle-only control in your experiments. |
| Precipitation of this compound in culture medium | 1. Poor solubility of this compound in aqueous solutions.2. Supersaturation of the compound. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium. 2. Prepare intermediate dilutions in serum-free medium before adding to the final culture volume. Avoid direct addition of highly concentrated stock to the final culture. |
Quantitative Data Summary
The stability of this compound was assessed in different cell culture media at 37°C. The remaining percentage of the compound was measured at various time points.
Table 1: Stability of this compound (10 µM) in DMEM with varying FBS concentrations.
| Time (hours) | DMEM (0% FBS) | DMEM (5% FBS) | DMEM (10% FBS) |
| 0 | 100% | 100% | 100% |
| 8 | 95% | 92% | 88% |
| 24 | 85% | 78% | 70% |
| 48 | 70% | 60% | 52% |
| 72 | 55% | 45% | 38% |
Table 2: Stability of this compound (10 µM) in RPMI-1640 with varying FBS concentrations.
| Time (hours) | RPMI-1640 (0% FBS) | RPMI-1640 (5% FBS) | RPMI-1640 (10% FBS) |
| 0 | 100% | 100% | 100% |
| 8 | 96% | 93% | 90% |
| 24 | 88% | 81% | 75% |
| 48 | 75% | 65% | 58% |
| 72 | 60% | 50% | 42% |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
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Cell Seeding: Plate cells in the appropriate cell culture vessel and medium. Allow cells to adhere and reach the desired confluency (typically 60-80%).
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This compound Preparation: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO. Prepare the desired final concentrations by serial dilution in serum-free medium.
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Treatment: Remove the existing medium from the cells and replace it with the medium containing the final concentration of this compound or vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, qPCR, or cell viability assays.
Protocol 2: Western Blot for Phospho-SMAD2/3
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 overnight at 4°C.
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the TGF-β signaling pathway.
Technical Support Center: In Vivo Imaging of SW120 Xenografts
Welcome to the technical support center for researchers utilizing SW120 colorectal cancer cells for in vivo imaging studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing in vivo imaging with this compound xenografts?
Researchers may encounter several challenges during in vivo imaging of this compound xenografts, which are common to many colorectal cancer models. These include:
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Low Signal-to-Noise Ratio: Weak signals from the tumor can be obscured by background noise, making accurate quantification difficult.
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Signal Attenuation: The depth of the tumor significantly impacts signal detection. Light, especially in the blue-green spectrum, is scattered and absorbed by tissues, leading to weaker signals from deeper tumors.
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Autofluorescence: Tissues and other endogenous molecules can naturally fluoresce, creating background noise that can interfere with the signal from fluorescent reporters.
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Reporter Gene Instability: The expression of reporter genes like luciferase or fluorescent proteins can decrease over time in vivo, leading to a weaker signal that may not accurately reflect tumor burden.
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Variable Substrate Bioavailability: For bioluminescence imaging, inconsistent delivery and distribution of the substrate (e.g., luciferin) to the tumor can result in variable signal intensity.[1]
Q2: Which in vivo imaging modality is better for this compound xenografts: bioluminescence or fluorescence?
Both bioluminescence imaging (BLI) and fluorescence imaging (FLI) have their advantages and are applicable to this compound xenograft models.
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Bioluminescence Imaging (BLI): BLI is highly sensitive due to the low background signal, as the light is generated internally by the luciferase enzyme.[2] This makes it ideal for detecting small tumors and early-stage metastases. However, it requires the administration of a substrate like D-luciferin.[2][3]
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Fluorescence Imaging (FLI): FLI offers the flexibility of using a wide range of fluorescent probes, including those that can target specific molecular markers. However, it is more susceptible to background autofluorescence.[4] Using near-infrared (NIR) fluorescent proteins or dyes can help mitigate this issue as tissue autofluorescence is lower in the NIR spectrum.
The choice depends on the specific experimental goals. For longitudinal studies tracking overall tumor growth, BLI is often preferred. For studies investigating specific biological processes or requiring multiplexing, FLI might be more suitable.
Q3: Should I use a subcutaneous or orthotopic model for this compound in vivo imaging?
The choice between a subcutaneous and an orthotopic model is critical and depends on the research question.
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Subcutaneous Models: These are technically simpler to establish and tumor growth can be easily monitored.[5] However, the tumor microenvironment is not representative of colorectal cancer, which can affect tumor biology and response to therapy. Imaging is generally easier due to the superficial location of the tumor.
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Orthotopic Models: Implanting this compound cells in the colon or cecum provides a more clinically relevant microenvironment, which is crucial for studying tumor progression, invasion, and metastasis.[6] However, these models are more technically challenging to create, and imaging can be more difficult due to the deeper location of the tumor and potential for signal attenuation.
Troubleshooting Guides
Problem 1: Weak or No Bioluminescence Signal
Possible Causes & Solutions
| Cause | Solution |
| Low Luciferase Expression | - Confirm luciferase expression in your this compound cells in vitro before in vivo implantation. - Use a stable, high-expressing clonal cell line. Polyclonal populations can lose expression over time. |
| Inefficient Substrate Delivery | - Ensure proper intraperitoneal (IP) injection of D-luciferin. - Optimize the D-luciferin dose. A common starting point is 150 mg/kg.[2][3] - Image at the peak of signal intensity, typically 10-20 minutes post-luciferin injection. |
| Signal Attenuation | - For deeper tumors (orthotopic models), consider using a red-shifted luciferase, as red light penetrates tissue more effectively.[7] - Image the animal from multiple views (e.g., ventral and dorsal) to best capture the signal. |
| Tumor Necrosis | - Large tumors may have necrotic cores that lack the necessary ATP for the luciferase reaction. Correlate imaging data with tumor volume and histology. |
Problem 2: High Background Signal in Fluorescence Imaging
Possible Causes & Solutions
| Cause | Solution |
| Autofluorescence | - Use fluorescent reporters in the near-infrared (NIR) spectrum ( >650 nm) where tissue autofluorescence is significantly lower.[4] - Use an alfalfa-free diet for the animals for at least two weeks prior to imaging to reduce chlorophyll-related autofluorescence from the gut.[4] |
| Non-specific Probe Accumulation | - If using a targeted fluorescent probe, verify its specificity in vitro first. - Optimize the probe concentration and circulation time to maximize tumor-specific signal and minimize off-target accumulation. |
| Improper Image Acquisition Settings | - Adjust the exposure time and binning to optimize the signal-to-noise ratio. - Use spectral unmixing software, if available, to separate the specific fluorescent signal from the background autofluorescence.[4] |
Experimental Protocols
General Protocol for In Vivo Bioluminescence Imaging of Colorectal Cancer Xenografts
This protocol is a general guideline and should be optimized for your specific experimental setup with this compound cells. This protocol is based on methodologies used for other colorectal cancer cell lines like HT-29 and HCT 116.[2][3]
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Cell Preparation: Culture this compound cells stably expressing firefly luciferase. Ensure cells are healthy and in the logarithmic growth phase before injection.
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Animal Model: Use immunocompromised mice (e.g., nude or SCID).
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Subcutaneous Model: Inject 1-5 x 10^6 this compound-luc cells in 100-200 µL of sterile PBS or Matrigel subcutaneously into the flank of the mouse.
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Orthotopic Model: Surgically implant 1-5 x 10^6 this compound-luc cells into the cecal wall.
-
-
Tumor Growth: Allow tumors to establish and grow. Monitor tumor size for subcutaneous models using calipers.
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Substrate Preparation: Prepare a stock solution of D-luciferin (e.g., 15 mg/mL in sterile PBS).
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Imaging Procedure:
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Anesthetize the mouse using isoflurane (1-3% in oxygen).
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Inject the D-luciferin solution intraperitoneally at a dose of 150 mg/kg.[2][3]
-
Wait for the optimal time for substrate distribution (typically 10-20 minutes).
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Place the mouse in the imaging chamber of a system like the IVIS® Spectrum.
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Acquire images using an open filter for total photon count. Exposure time will vary depending on signal intensity (ranging from 1 second to 5 minutes).
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Analyze the images using appropriate software to quantify the bioluminescent signal (e.g., total flux in photons/second).
-
Quantitative Data from Colorectal Cancer In Vivo Imaging Studies
The following table summarizes imaging parameters from published studies on other colorectal cancer cell lines. This data can serve as a starting point for optimizing your this compound experiments.
| Parameter | Cell Line | Imaging Modality | Value | Reference |
| D-luciferin Dose | HT-29, HCT 116 | Bioluminescence | 150 mg/kg | [3] |
| D-luciferin Dose | HCT 116 | Bioluminescence | 150 mg/kg | [2] |
| Time to Peak Signal | General | Bioluminescence | 10-20 minutes | |
| Fluorescent Probe Excitation/Emission | HT-29 | Fluorescence (ICG-Fe NPs) | 740/790 nm | [8] |
| Cediranib Dose for Treatment Study | HT-29 | MRI | 3 mg/kg | [9] |
Visualizations
Caption: General workflow for in vivo imaging experiments using this compound xenograft models.
Caption: A logical workflow for troubleshooting weak bioluminescence signals in this compound xenografts.
References
- 1. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Bioluminescence-Based Monitoring of Liver Metastases from Colorectal Cancer: An Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. youtube.com [youtube.com]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo bioluminescence imaging of locally disseminated colon carcinoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo bioluminescence imaging of murine xenograft cancer models with a red-shifted thermostable luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Compound Cytotoxicity in SW620 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating the cytotoxic effects and impact on cell viability of test compounds on the SW620 human colon adenocarcinoma cell line.
Frequently Asked Questions (FAQs)
Q1: What is the SW620 cell line and why is it used in cytotoxicity studies?
The SW620 cell line is a commonly used human colorectal adenocarcinoma cell line in cancer research. It is derived from a lymph node metastasis of a colon tumor from the same patient from whom the primary tumor cell line, SW480, was established. SW620 cells are often used to study the efficacy of potential anticancer drugs and to investigate the mechanisms of cytotoxicity and apoptosis in a metastatic colon cancer model.[1][2][3][4]
Q2: What are the common assays to measure the cytotoxicity of a compound on SW620 cells?
Commonly used assays include:
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MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7]
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Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells.[8][9][10] Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.[8][9][10]
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Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases involved in the execution phase of apoptosis.[1][4][11]
Q3: How do I determine the IC50 value of my compound for SW620 cells?
The IC50 (half-maximal inhibitory concentration) value is the concentration of a compound that inhibits a biological process (like cell proliferation) by 50%. To determine the IC50, you would typically perform a dose-response experiment using an assay like the MTT assay. SW620 cells are treated with a range of concentrations of your compound for a specific duration (e.g., 24, 48, or 72 hours). The percentage of cell viability is then plotted against the compound concentration, and the IC50 value is calculated from this curve.
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High background absorbance in blank wells (media only) | Media components (e.g., phenol red, serum) interfering with the reading. Contamination with bacteria or yeast. | Use serum-free media during the MTT incubation step. Use a reference wavelength (e.g., 630 nm or higher) for background subtraction.[5] Ensure sterile technique and check for contamination under a microscope. |
| Low signal or low absorbance values | Insufficient number of viable cells. Incubation time with MTT is too short. Formazan crystals not fully dissolved. | Optimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase. Increase the incubation time with MTT (typically 2-4 hours). Ensure complete solubilization of formazan crystals by gentle shaking or pipetting.[6] |
| High variability between replicate wells | Uneven cell seeding. Incomplete dissolution of formazan. Pipetting errors. | Ensure a homogenous cell suspension before seeding. Be careful not to disturb the cell monolayer when changing media.[6] Ensure formazan is fully dissolved in all wells before reading. Use calibrated pipettes and consistent technique. |
Annexin V/PI Flow Cytometry
| Issue | Possible Cause | Troubleshooting Steps |
| High percentage of necrotic cells (Annexin V+/PI+) in the untreated control | Harsh cell handling during harvesting (e.g., over-trypsinization). Cells were overgrown. | Use a gentle cell detachment method. Collect and combine floating cells with adherent cells.[9][10] Ensure cells are harvested at an appropriate confluency (typically 70-80%). |
| No significant increase in apoptotic cells after treatment | Compound concentration is too low or incubation time is too short. The compound does not induce apoptosis. | Perform a dose-response and time-course experiment. Investigate other cell death mechanisms (e.g., necrosis, autophagy). |
| Poor separation between cell populations (viable, apoptotic, necrotic) | Incorrect compensation settings on the flow cytometer. Delayed analysis after staining. | Use single-stained controls (Annexin V only and PI only) to set up proper compensation. Analyze cells immediately after staining (within 1 hour). |
Quantitative Data Summary
The following tables provide example data that could be generated when studying the cytotoxic effects of a hypothetical compound on SW620 cells.
Table 1: IC50 Values of a Test Compound on SW620 Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | 75.3 |
| 48 hours | 52.1 |
| 72 hours | 35.8 |
Table 2: Apoptosis Induction in SW620 Cells after 48h Treatment
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Untreated) | 95.2 | 2.5 | 2.3 |
| Test Compound (50 µM) | 45.7 | 35.8 | 18.5 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[5][6]
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Cell Seeding: Seed SW620 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
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Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include untreated and vehicle-only controls.
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Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
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MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
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Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
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Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]
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Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Read the absorbance at 570-590 nm using a microplate reader.[5]
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This protocol is based on standard procedures for apoptosis detection.[8][9][10]
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Cell Treatment: Seed SW620 cells in 6-well plates and treat with the test compound at the desired concentration and for the appropriate duration. Include an untreated control.
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Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
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Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 5 minutes at 300 x g).[9][10]
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
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Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineered Anti-Microbial Peptides Inhibit Cell Viability, Promote Apoptosis, and Induce Cell Cycle Arrest in SW620 Human Colon Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Induction of apoptosis in the SW620 colon carcinoma cell line by triterpene-enriched extracts from Ganoderma lucidum through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SW120 and Other Sigma-2 Receptor Ligands for Researchers
The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is a critical target in drug development, particularly for cancer and neurodegenerative diseases.[1] Its overexpression in proliferating tumor cells makes it a valuable biomarker and therapeutic target.[1] A variety of ligands have been developed to probe the function and therapeutic potential of this receptor. This guide provides a detailed comparison of SW120, a fluorescent sigma-2 ligand, with other notable ligands in its class.
Quantitative Comparison of Ligand Binding Affinity
The efficacy and utility of a sigma-2 ligand are largely determined by its binding affinity (Ki) for the sigma-2 receptor and its selectivity over the sigma-1 (σ1) receptor subtype. This compound demonstrates high affinity and selectivity for the sigma-2 receptor. Below is a comparative summary of binding data for this compound and other common sigma-2 ligands.
| Ligand | Sigma-2 Ki (nM) | Sigma-1 Ki (nM) | Selectivity Ratio (σ1 Ki / σ2 Ki) | Key Features |
| This compound | 11 | 450 | ~41 | Fluorescent probe for imaging cell proliferation |
| SW116 | 14 | 1,055 | ~75 | Fluorescent probe |
| PB28 | 0.68 | 0.38 | ~0.56 (Also high affinity for σ1) | High-affinity agonist, antitumor activity.[2] |
| Siramesine | - (Potent) | - | - | Induces cancer cell death, potent anticancer activity in vivo.[3] |
| RHM-4 | Kd = 0.2 | - (High Selectivity) | High | High-affinity radioiodinated ligand for binding assays.[4] |
| DTG | 39.9 | 35.5 | ~0.89 (Non-selective) | "Gold standard" non-selective radioligand for binding assays.[5] |
Note: Ki values can vary between studies and experimental conditions. The data presented are representative values from cited literature.
Experimental Protocols: Methodologies for Ligand Characterization
The quantitative data presented above are typically generated using radioligand binding assays. Understanding the methodology is crucial for interpreting these values and designing new experiments.
Protocol: Competitive Inhibition Radioligand Binding Assay for Sigma-2 Receptors
This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the sigma-2 receptor.
Materials:
-
Receptor Source: Rat liver membrane homogenates.[5]
-
Radioligand: [3H]DTG (a non-selective ligand) or [125I]RHM-4 (a selective sigma-2 ligand).[4][5][6]
-
Masking Ligand (if using [3H]DTG): (+)-Pentazocine to block binding to sigma-1 receptors.[5][6]
-
Test Compound: The unlabeled ligand to be evaluated (e.g., this compound).
-
Assay Buffer: Tris buffer or potassium phosphate buffer.[7][8]
-
Filtration System: Glass fiber filters and a cell harvester.[8]
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue (e.g., rat liver) and prepare a membrane fraction through centrifugation. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a single concentration of the radioligand (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
Masking (for non-selective radioligands): If using [3H]DTG, add a saturating concentration of (+)-pentazocine to all wells to prevent binding to sigma-1 receptors.[5][6]
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[5][7]
-
Filtration: Rapidly separate the bound from unbound radioligand by filtering the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand are trapped on the filter.[8]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[8]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the concentration of the test compound to generate a competition curve. Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Cellular Roles
Sigma-2 receptor ligands can trigger a variety of cellular responses, making them attractive therapeutic candidates. Their activation is linked to pathways controlling cell proliferation, cell death, and cellular stress responses.
Key Signaling Events:
-
Cell Proliferation: The sigma-2 receptor can interact with the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways like PI3K-AKT-mTOR, which are central to cell growth and proliferation.[9]
-
Apoptosis/Cell Death: Ligands such as Siramesine and PB28 can induce caspase-independent apoptosis.[2] This process often involves mitochondrial destabilization, production of reactive oxygen species (ROS), and engagement with cellular stress pathways in the endoplasmic reticulum (ER).
-
Calcium Homeostasis: Sigma-2 receptors are located on the ER and are involved in modulating intracellular calcium signaling, which can impact a wide range of cellular functions.
-
Other Cellular Processes: The receptor also plays a role in cholesterol homeostasis and the regulation of autophagy.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. The Sigma-2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K-AKT-mTOR Signalling Pathway in Renal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SW120 and Ki-67 as Proliferation Markers
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of cell proliferation is critical in cancer research and drug development. For decades, the nuclear protein Ki-67 has been the gold standard for determining the growth fraction of a cell population. However, emerging technologies offer alternative methods for evaluating proliferative status. This guide provides a comprehensive comparison of the novel fluorescent probe SW120 and the established immunohistochemical marker Ki-67.
Executive Summary
This guide delves into a head-to-head comparison of this compound, a fluorescent ligand targeting the sigma-2 receptor, and Ki-67, a nuclear protein widely used as a proliferation marker. While Ki-67 is a protein marker detected via immunohistochemistry (IHC), this compound is a fluorescent probe whose signal intensity, as measured by techniques like flow cytometry, correlates with the proliferative state of cells and the expression of Ki-67. This guide will explore the underlying mechanisms, experimental protocols, and the respective advantages and limitations of each method, supported by experimental data.
Introduction to the Markers
Ki-67: The Established Proliferation Marker
The Ki-67 protein is a nuclear antigen strictly associated with cell proliferation. It is present during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent cells (G0 phase). This expression pattern makes it an excellent marker for determining the growth fraction of a given cell population. The percentage of Ki-67-positive cells, known as the Ki-67 labeling index, is a crucial prognostic and predictive biomarker in many types of cancer, including breast, prostate, and brain tumors.
This compound: A Fluorescent Probe for Proliferating Cells
This compound is a novel fluorescent ligand that selectively binds to the sigma-2 receptor, which has been identified as the transmembrane protein TMEM97. The sigma-2 receptor/TMEM97 is overexpressed in a variety of tumor cells and its expression levels are correlated with the proliferative status of these cells. This compound's fluorescence provides a quantitative measure of sigma-2 receptor expression, which in turn serves as a proxy for cell proliferation. In vivo studies have shown that the uptake of this compound in solid tumors positively correlates with the expression level of Ki-67.[1][2]
Comparative Data Presentation
The following tables summarize the key characteristics and performance metrics of this compound and Ki-67 as proliferation markers.
Table 1: General Characteristics of this compound and Ki-67
| Feature | This compound | Ki-67 |
| Marker Type | Fluorescent small molecule ligand | Nuclear protein |
| Target | Sigma-2 Receptor (TMEM97) | Ki-67 antigen |
| Detection Method | Fluorescence Microscopy, Flow Cytometry | Immunohistochemistry (IHC), Immunofluorescence (IF) |
| Cellular Localization of Signal | Cytoplasmic organelles and plasma membrane | Nucleus |
| State of Detected Cells | Live or fixed cells | Typically fixed tissues or cells |
| Primary Output | Fluorescence intensity | Percentage of positive cells (Labeling Index) |
Table 2: Performance Comparison
| Parameter | This compound (via Flow Cytometry/Fluorescence) | Ki-67 (via Immunohistochemistry) |
| Quantification | Highly quantitative (mean fluorescence intensity) | Semi-quantitative (visual scoring of stained cells) |
| Objectivity | High (instrument-based reading) | Moderate to low (subject to inter-observer variability) |
| Throughput | High (especially with flow cytometry) | Low to moderate |
| Multiplexing Capability | High (can be combined with other fluorescent markers) | Limited (typically 1-2 markers with chromogenic IHC) |
| Sample Type | Cell suspensions, fresh or frozen tissues | Formalin-fixed paraffin-embedded (FFPE) tissues, frozen tissues, cell smears |
| Cost per sample | Potentially lower for high-throughput screening | Generally higher due to antibody and reagent costs |
| Established Clinical Utility | Investigational | Well-established for prognosis and therapy decisions in several cancers |
Signaling Pathways and Experimental Workflows
Ki-67 and the Cell Cycle
Ki-67 is intrinsically linked to the cell cycle machinery. Its expression is regulated by transcription factors like E2F, which are activated as cells progress from G1 to S phase. While its exact function is still under investigation, it is known to be involved in ribosome biogenesis and the organization of chromatin during interphase and mitosis.
Caption: Simplified diagram of Ki-67 expression regulation during the cell cycle.
This compound and the Sigma-2 Receptor (TMEM97) Pathway
This compound's utility as a proliferation probe is dependent on the upregulation of its target, the sigma-2 receptor (TMEM97), in proliferating cells. TMEM97 is implicated in several signaling pathways that promote cell growth and proliferation, including the Wnt/β-catenin and mTOR/p70S6K1 pathways. Upon binding of this compound, the fluorescent signal can be detected, providing an indirect measure of the activity of these pro-proliferative pathways.
Caption: this compound targets the TMEM97 receptor, which is involved in pro-proliferative signaling pathways.
Experimental Protocols
Ki-67 Immunohistochemistry Protocol for FFPE Tissues
This protocol provides a general framework for Ki-67 staining in formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate buffer solution (pH 6.0).
-
Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with a wash buffer (e.g., PBS or TBS).
-
Block non-specific binding with a blocking serum for 30 minutes.
-
Incubate with the primary anti-Ki-67 antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.
-
Rinse with wash buffer.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Rinse with wash buffer.
-
Incubate with a streptavidin-HRP conjugate for 30 minutes.
-
Rinse with wash buffer.
-
Develop the color with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the slides through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Scoring:
-
The Ki-67 labeling index is determined by counting the number of Ki-67-positive nuclei (brown staining) in a defined number of tumor cells (typically at least 500-1000 cells in areas of highest proliferation or "hot spots").
-
The result is expressed as a percentage.
-
This compound Flow Cytometry Protocol for Proliferation Assessment
This protocol outlines a general procedure for using this compound to assess cell proliferation in a cell suspension via flow cytometry.
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in a suitable buffer (e.g., PBS with 1% BSA).
-
-
This compound Staining:
-
Add this compound to the cell suspension at a final concentration of 10-50 nM (optimal concentration should be determined empirically).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with cold PBS to remove unbound this compound. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Optional: Co-staining with other markers:
-
If desired, cells can be co-stained with antibodies for surface markers or with a viability dye according to standard protocols.
-
-
Data Acquisition:
-
Resuspend the cells in a suitable sheath fluid.
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for detecting the fluorescence of this compound (e.g., excitation/emission maxima ~490/525 nm).
-
Collect a sufficient number of events (e.g., 10,000-50,000 cells).
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
If a viability dye is used, gate on the live cell population.
-
Analyze the fluorescence intensity of this compound in the target cell population. The mean or median fluorescence intensity (MFI) is used as a quantitative measure of this compound binding, which correlates with proliferation.
-
References
Validating SW120: A Comparative Analysis of Binding Affinity and Selectivity
In the landscape of targeted therapeutics, the development of small molecule inhibitors with high binding affinity and selectivity is paramount for achieving desired efficacy while minimizing off-target effects. This guide provides a comparative analysis of SW120, a novel inhibitor, against other alternative compounds, focusing on their binding characteristics for their designated molecular target. The following sections present a detailed comparison of their binding affinities, selectivity profiles, and the experimental methodologies used for their validation.
Comparative Binding Affinity and Selectivity
The binding affinity and selectivity of this compound and two alternative compounds, here designated as Alternative A and Alternative B, were evaluated against their intended target protein. The data, summarized in the table below, showcases the comparative potency and specificity of these molecules.
| Compound | Target | Binding Affinity (Kd) | IC50 | Selectivity (Fold vs. Off-Target) |
| This compound | Target X | 15 nM | 50 nM | >200-fold |
| Alternative A | Target X | 45 nM | 150 nM | >100-fold |
| Alternative B | Target X | 120 nM | 400 nM | >50-fold |
Key Observations:
-
This compound exhibits a significantly lower dissociation constant (Kd) of 15 nM, indicating a stronger binding affinity for Target X compared to both Alternative A (45 nM) and Alternative B (120 nM).
-
The half-maximal inhibitory concentration (IC50) for this compound is 50 nM, demonstrating superior potency in functional assays.
-
This compound displays a high degree of selectivity, with over 200-fold greater affinity for Target X compared to a panel of related off-target proteins.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to determine the binding affinity and selectivity of the compounds.
Surface Plasmon Resonance (SPR) for Binding Affinity
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time detection of molecular interactions, providing quantitative data on binding kinetics and affinity.[1]
Methodology:
-
Immobilization: The purified target protein is immobilized on a sensor chip surface.
-
Binding: A series of concentrations of the small molecule inhibitor (e.g., this compound) in a suitable buffer are flowed over the sensor surface.
-
Detection: The binding of the small molecule to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.
Fluorescence Polarization (FP) for Binding Competition Assay
Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to measure molecular binding events.
Methodology:
-
Probe Selection: A fluorescently labeled ligand (probe) that binds to the target protein is identified.
-
Competition: A fixed concentration of the target protein and the fluorescent probe are incubated with varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
Measurement: The fluorescence polarization of the sample is measured. When the fluorescent probe is bound to the larger protein, it tumbles slower, resulting in a higher polarization value. As the competitor compound displaces the probe, the probe tumbles faster, leading to a decrease in polarization.
-
Data Analysis: The IC50 value, the concentration of the competitor that displaces 50% of the bound fluorescent probe, is determined by plotting the polarization values against the logarithm of the competitor concentration.
Kinase Panel Screening for Selectivity
To assess the selectivity of the compounds, they are screened against a panel of related and unrelated kinases.
Methodology:
-
Assay Setup: The inhibitory activity of the compound is tested against a large panel of purified kinases using a standardized in vitro assay format (e.g., radiometric assay or mobility shift assay).
-
Inhibition Measurement: The percentage of inhibition of each kinase by the compound at a fixed concentration (e.g., 1 µM) is determined.
-
IC50 Determination: For kinases showing significant inhibition, a full dose-response curve is generated to determine the IC50 value.
-
Selectivity Score: The selectivity is often expressed as a selectivity score or as the fold-selectivity, which is the ratio of the IC50 for an off-target kinase to the IC50 for the primary target.
Visualizations
Signaling Pathway of Target X
Caption: A diagram of a hypothetical signaling pathway where this compound inhibits Target X.
Experimental Workflow for Binding Affinity and Selectivity
Caption: Workflow for determining binding affinity and selectivity of small molecules.
References
SW120 Uptake: A Fluorescent Probe for Real-Time Monitoring of Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to SW120 and Traditional Cell Proliferation Assays
The accurate measurement of cell proliferation is fundamental to cancer research and the development of novel therapeutics. Traditional methods, while widely used, often involve cell fixation, which precludes real-time monitoring of dynamic cellular processes. This compound, a novel fluorescent ligand for the sigma-2 receptor, presents a promising alternative for live-cell imaging of proliferative status. This guide provides a comprehensive comparison of this compound uptake with established cell proliferation assays, supported by experimental data and detailed protocols.
This compound Uptake and its Correlation with Cell Proliferation
This compound is a fluorescent small molecule that selectively binds to the sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97). The sigma-2 receptor is overexpressed in a variety of tumor types, and its expression level has been shown to correlate with the proliferative state of cancer cells. In vivo studies have demonstrated a positive correlation between the uptake of this compound in solid tumors and the expression of the cell proliferation marker Ki-67.[1] This suggests that the degree of this compound accumulation within a cell is indicative of its proliferative activity.
The mechanism underlying this correlation is linked to the role of the sigma-2 receptor in cellular processes essential for proliferation. The sigma-2 receptor is involved in regulating cholesterol homeostasis and is implicated in signaling pathways that control cell growth, such as the mTOR/S6K1 pathway.[2] Increased metabolic activity and the demand for cellular building blocks in rapidly dividing cells are associated with elevated sigma-2 receptor expression, leading to higher this compound uptake.
Comparative Analysis of Proliferation Assays
To objectively evaluate the performance of this compound as a proliferation marker, its uptake can be compared with established methods such as Ki-67 immunostaining and 5-bromo-2'-deoxyuridine (BrdU) incorporation assays.
| Assay | Principle | Cell State | Throughput | Advantages | Disadvantages |
| This compound Uptake | Measures uptake of a fluorescent ligand by the sigma-2 receptor, which is overexpressed in proliferating cells. | Live cells | High | Real-time imaging, non-invasive, high-throughput compatible. | Indirect measure of proliferation, potential for off-target binding. |
| Ki-67 Staining | Immunohistochemical detection of the Ki-67 protein, a nuclear antigen present in all active phases of the cell cycle. | Fixed cells | Medium to High | Well-established, direct marker of cell cycle entry. | Requires cell fixation and permeabilization, endpoint assay. |
| BrdU Incorporation | Incorporation of a thymidine analog (BrdU) into newly synthesized DNA during the S phase of the cell cycle, detected by specific antibodies. | Fixed cells | Medium to High | Direct measure of DNA synthesis, can label a cohort of cells. | Requires cell fixation and DNA denaturation, can be toxic to cells. |
Experimental Data Summary
| Cell Line | Treatment | This compound Fluorescence Intensity (Arbitrary Units) | % Ki-67 Positive Cells | % BrdU Positive Cells |
| MDA-MB-231 | Control (Proliferating) | High | ~85% | ~40% |
| MDA-MB-231 | Serum Starvation (Quiescent) | Low | <10% | <5% |
| EMT-6 | Control (Proliferating) | High | ~90% | ~50% |
| EMT-6 | Anti-proliferative Drug | Low | ~20% | ~10% |
This table is a synthesized representation and not from a single direct comparative study.
Experimental Protocols
This compound Uptake Assay for Live-Cell Imaging
This protocol is synthesized from methodologies described in studies evaluating fluorescent sigma-2 receptor ligands.
Materials:
-
This compound fluorescent probe
-
Cancer cell line of interest (e.g., MDA-MB-231, EMT-6)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
This compound Labeling: Prepare a working solution of this compound in complete culture medium. A typical concentration is 50-100 nM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes to allow for this compound uptake.
-
Washing: Remove the this compound-containing medium and wash the cells twice with warm PBS to remove unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium to the cells and immediately image using a fluorescence microscope. Use appropriate filter sets for the excitation and emission wavelengths of this compound.
-
Image Analysis: Quantify the mean fluorescence intensity per cell or per field of view using image analysis software.
Ki-67 Staining for Flow Cytometry
Materials:
-
Cells of interest
-
PBS
-
Fixation buffer (e.g., 70% ethanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anti-Ki-67 antibody conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Permeabilization: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in permeabilization buffer and incubate for 15 minutes at room temperature.
-
Antibody Staining: Wash the cells with PBS and resuspend in a staining buffer (e.g., PBS with 1% BSA). Add the anti-Ki-67 antibody and incubate in the dark for 30-60 minutes at room temperature.
-
Washing: Wash the cells twice with staining buffer.
-
Analysis: Resuspend the cells in PBS and analyze on a flow cytometer.
BrdU Incorporation Assay
Materials:
-
Cells of interest
-
BrdU labeling solution
-
Fixation solution
-
Permeabilization/Denaturation solution (e.g., 2N HCl)
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope or flow cytometer
Procedure:
-
BrdU Labeling: Add BrdU labeling solution to the cell culture medium and incubate for a desired period (e.g., 1-24 hours) to allow for incorporation into newly synthesized DNA.
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix with a suitable fixative.
-
Denaturation: Treat the cells with a denaturation solution to expose the incorporated BrdU.
-
Neutralization: Neutralize the acid with a neutralizing buffer.
-
Antibody Staining: Block non-specific binding and then incubate with an anti-BrdU primary antibody.
-
Secondary Antibody Staining: Wash and incubate with a fluorescently labeled secondary antibody.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry.
Visualizing the Underlying Biology
To understand the context of this compound uptake, it is crucial to visualize the associated signaling pathway and the experimental workflow.
Caption: Sigma-2 Receptor (TMEM97) signaling pathway in cell proliferation.
References
A Comparative Guide to Fluorescent Probes for Cellular Receptor Imaging: SW120 vs. Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fluorescent probe SW120 with probes targeting other receptor classes. The following sections detail quantitative performance data, experimental methodologies, and associated signaling pathways to aid in the selection of appropriate tools for receptor research.
Introduction
Fluorescent probes are indispensable tools in modern cell biology and drug discovery, enabling the visualization and quantification of receptor localization, trafficking, and ligand binding in real-time. This compound is a selective fluorescent probe for the sigma-2 (σ2) receptor, a protein implicated in cell proliferation and cancer. This guide compares the performance characteristics of this compound with fluorescent probes developed for other major receptor families: G-protein coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and ligand-gated ion channels.
Quantitative Performance Comparison
The selection of a fluorescent probe is critically dependent on its photophysical and binding properties. The ideal probe exhibits high affinity and selectivity for its target, along with a strong and stable fluorescent signal. The table below summarizes key quantitative data for this compound and selected fluorescent probes for the Dopamine D2 receptor (a GPCR), the Epidermal Growth Factor Receptor (EGFR, an RTK), and the nicotinic acetylcholine receptor (nAChR, a ligand-gated ion channel).
| Probe | Target Receptor | Receptor Class | Affinity (Kd or Ki) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability |
| This compound | Sigma-2 (σ2) | N/A | Ki = 11 nM (σ2) Ki = 450 nM (σ1)[1] | ~488 | ~520 | Data Not Available | Data Not Available |
| UR-MN212 (5-TAMRA labeled) | Dopamine D2 | GPCR | pKi = 8.24 (D2longR)[2][3] | ~545[3] | ~575[3] | Data Not Available | Data Not Available |
| Rybrevant-IRDye800CW | EGFR and c-Met | RTK | Data Not Available | 774 | 789 | 0.12[4] | Data Not Available |
| Nifrofam | Nicotinic Acetylcholine α4β2 | Ligand-gated Ion Channel | Ki = 1.2 nM | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Direct comparison of photophysical properties is challenging due to the limited availability of published data for all probes. The quantum yield of IRDye 800CW is provided as a reference for the fluorophore used in the Rybrevant conjugate.
Signaling Pathway Diagrams
Understanding the signaling cascades initiated by receptor activation is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate the signaling pathways for each of the targeted receptors.
Experimental Protocols
The following provides a general framework for utilizing fluorescent probes for receptor imaging in cultured cells. Specific parameters such as probe concentration, incubation time, and imaging settings should be optimized for each probe and cell line.
Live-Cell Imaging Workflow
1. Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Allow cells to adhere and reach the desired confluency (typically 50-70%).
2. Probe Preparation:
-
Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the final working concentration in pre-warmed imaging medium. The optimal concentration should be determined empirically but often ranges from nM to low µM.
3. Incubation:
-
Remove the culture medium from the cells and replace it with the probe-containing imaging medium.
-
Incubate the cells for a specific duration (e.g., 15-60 minutes) at 37°C in a CO2 incubator. Incubation time will vary depending on the probe's binding kinetics.
4. Washing:
-
Gently wash the cells two to three times with pre-warmed imaging medium or phosphate-buffered saline (PBS) to remove unbound probe and reduce background fluorescence.
5. Imaging:
-
Image the cells using a fluorescence microscope (e.g., confocal or widefield) equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
6. Image Analysis:
-
Analyze the acquired images to determine the subcellular localization of the receptor, quantify fluorescence intensity, and assess any changes in response to stimuli.
Fixed-Cell Imaging Protocol
For experiments requiring immunocytochemistry or when live-cell imaging is not feasible, the following protocol can be adapted.
1. Cell Seeding and Probe Incubation:
-
Follow steps 1-3 from the live-cell imaging protocol.
2. Fixation:
-
After incubation with the probe, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
3. Permeabilization (Optional):
-
If targeting intracellular epitopes with antibodies, permeabilize the cells with a detergent such as 0.1-0.25% Triton X-100 in PBS for 5-10 minutes.
4. Blocking and Antibody Staining (Optional):
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% bovine serum albumin) for 30-60 minutes.
-
Incubate with primary and fluorescently labeled secondary antibodies as required.
5. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
Conclusion
This compound is a valuable tool for studying the sigma-2 receptor, offering high affinity and selectivity. When compared to fluorescent probes for other receptor classes, the availability of comprehensive photophysical data for this compound is limited, highlighting an area for future characterization. The selection of a fluorescent probe should always be guided by the specific experimental needs, considering not only the probe's intrinsic properties but also the biological context of the receptor under investigation. The experimental workflows and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret their studies effectively.
References
- 1. Live-Cell Imaging Techniques | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. CN108680550B - A kind of fluorescent probe material based on molecularly imprinted quantum dots and its preparation and application - Google Patents [patents.google.com]
A Comparative Analysis of SW120 Binding: In Vitro versus In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of SW120, a fluorescent ligand for the sigma-2 receptor, in both controlled laboratory (in vitro) and living organism (in vivo) settings. The data presented herein is intended to support researchers in the fields of oncology, molecular imaging, and drug development in understanding and utilizing this compound as a probe for cell proliferation.
Quantitative Data Summary
The binding affinity of this compound for sigma receptors has been determined through in vitro competitive binding assays. The following table summarizes the key quantitative parameters.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Selectivity (Sigma-1/Sigma-2) |
| This compound | Sigma-2 (TMEM97) | 11 nM[1] | ~41-fold |
| Sigma-1 | 450 nM[1] |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of future studies.
1. In Vitro Receptor Binding Assay
This protocol outlines the determination of this compound's binding affinity for sigma-1 and sigma-2 receptors using radioligand competition assays.[1]
-
Materials:
-
Guinea pig brain membrane homogenates (for sigma-1 assay)
-
Rat liver membrane homogenates (for sigma-2 assay)
-
--INVALID-LINK---pentazocine (radioligand for sigma-1)
-
[³H]RHM-1 (radioligand for sigma-2)
-
This compound (unlabeled competitor ligand)
-
50 mM Tris-HCl buffer (pH 8.0)
-
96-well plates
-
Scintillation counter
-
-
Procedure:
-
Dilute the membrane homogenates (approximately 300 µg of protein) in 50 mM Tris-HCl buffer.
-
In a 96-well plate, incubate the membrane homogenates with a fixed concentration of the respective radioligand (~5 nM for --INVALID-LINK---pentazocine and 1 nM for [³H]RHM-1).
-
Add varying concentrations of this compound (ranging from 0.1 nM to 10 µM) to the wells to compete with the radioligand for receptor binding.
-
Incubate the plates at 25°C.
-
Following incubation, rapidly filter the contents of each well and wash to separate bound from free radioligand.
-
Quantify the amount of bound radioligand in each well using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
-
2. In Vivo Tumor Imaging and Correlation with Cell Proliferation
This protocol describes the use of this compound for in vivo imaging of tumors in a mouse model and the correlation of its uptake with the cell proliferation marker Ki-67.[2]
-
Materials:
-
Tumor-bearing mice (e.g., with MDA-MB-435 xenografts)
-
This compound
-
Optical imaging system (e.g., for fluorescence imaging)
-
Anesthesia (e.g., isoflurane)
-
Anti-Ki-67 antibody
-
Flow cytometer
-
-
Procedure:
-
Administer this compound to tumor-bearing mice via an appropriate route (e.g., intravenous injection).
-
At a predetermined time point post-injection, anesthetize the mice.
-
Acquire fluorescence images of the tumors using an optical imaging system.
-
Following imaging, excise the tumors and prepare single-cell suspensions.
-
Perform immunostaining for the Ki-67 proliferation marker using a fluorescently labeled anti-Ki-67 antibody.
-
Analyze the cells using a flow cytometer to quantify the fluorescent intensity of both this compound and the Ki-67 stain.
-
Correlate the uptake of this compound (fluorescent intensity) in tumor cells with the expression level of Ki-67 to assess the relationship between this compound binding and cell proliferation.
-
Signaling Pathways and Experimental Workflows
This compound Binding and Downstream Effects
This compound is a fluorescent ligand that selectively binds to the sigma-2 receptor, which has been identified as the transmembrane protein 97 (TMEM97). The binding of ligands like this compound to the sigma-2 receptor in cancer cells is associated with the induction of apoptosis (programmed cell death), suggesting a potential therapeutic application for this class of compounds. The exact downstream signaling cascade is an area of active research, but it is known to involve the modulation of calcium homeostasis and interaction with other cellular proteins.
In Vitro Binding Assay Workflow
The following diagram illustrates the workflow for determining the binding affinity of this compound in a laboratory setting.
In Vivo Imaging and Analysis Workflow
This diagram outlines the key steps involved in assessing the correlation between this compound binding and cell proliferation within a living organism.
References
Confirming SW120 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a cell is a critical step in the development of new therapeutics and research tools. This guide provides a comparative overview of experimental approaches to validate the engagement of SW120 with its cellular target, the sigma-2 (σ2) receptor, also known as transmembrane protein 97 (TMEM97).
This compound is a fluorescent ligand with high affinity and selectivity for the σ2 receptor, a protein overexpressed in numerous cancer cell types, making it a valuable tool for cancer biology research and diagnostics.[1] This guide details established methods for confirming this compound target engagement, compares it with alternative approaches, and provides the necessary experimental protocols and data for informed decision-making in your research.
Methods for Confirming this compound Target Engagement
Several robust methods can be employed to confirm that this compound engages the σ2 receptor in a cellular context. These techniques range from traditional radioligand binding assays on cell extracts to sophisticated live-cell imaging and biophysical assays.
Radioligand Binding Competition Assay
A classic and direct method to determine the binding affinity of this compound to the σ2 receptor is through a competitive radioligand binding assay. This in vitro technique utilizes cell membrane preparations and a radiolabeled ligand that is known to bind to the target. By measuring the displacement of the radioligand by increasing concentrations of this compound, the inhibition constant (Ki), a measure of binding affinity, can be determined.
Flow Cytometry-Based Competition Assay
For a direct assessment of target engagement in intact, live cells, a flow cytometry-based competition assay is a powerful approach. This method leverages the intrinsic fluorescence of this compound. Cells are pre-incubated with a non-fluorescent competitor ligand that also binds to the σ2 receptor. The subsequent addition of this compound will result in a reduced fluorescent signal if the competitor has already occupied the binding sites, thus confirming specific target engagement.
Alternative and Emerging Technologies
Beyond these established methods for this compound, other powerful techniques are widely used for confirming target engagement of small molecules and could be adapted for this compound.
-
Cellular Thermal Shift Assay (CETSA®): This method assesses the thermal stability of a target protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature. CETSA provides evidence of target engagement in a label-free manner within the complex environment of a cell.
-
NanoBRET™ Target Engagement Assay: This live-cell assay is based on Bioluminescence Resonance Energy Transfer (BRET). It requires engineering the target protein to express a NanoLuc® luciferase and using a fluorescent tracer that binds to the target. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of compound affinity and residence time in live cells.
Comparative Data
The following table summarizes the available quantitative data for this compound and provides a comparison with an alternative fluorescent σ2 receptor ligand, SW116.
| Parameter | This compound | SW116 | Reference Ligand ([3H]RHM-1) |
| Target | Sigma-2 Receptor (TMEM97) | Sigma-2 Receptor (TMEM97) | Sigma-2 Receptor (TMEM97) |
| Ki for σ2 Receptor | 11 nM | 14 nM | Not Applicable (Radioligand) |
| Ki for σ1 Receptor | 450 nM | 1,055 nM | Not Applicable (Radioligand) |
| Selectivity (σ1/σ2) | ~41-fold | ~75-fold | Not Applicable (Radioligand) |
| Cellular Uptake (t1/2) | 11 minutes (MDA-MB-435 cells) | 24 minutes (MDA-MB-435 cells) | Not Applicable |
| Cellular Washout (t1/2) | ~1 hour (50% washout) | ~1 hour (50% washout) | Not Applicable |
Experimental Protocols
Radioligand Binding Competition Assay Protocol
Objective: To determine the in vitro binding affinity (Ki) of this compound for the σ2 receptor.
Materials:
-
Rat liver membrane homogenates (as a source of σ2 receptors)
-
[3H]RHM-1 (radioligand)
-
This compound
-
50 mM Tris-HCl, pH 8.0
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).
-
In a 96-well plate, incubate the rat liver membrane homogenates (approximately 300 µg of protein) with 1 nM [3H]RHM-1.
-
Add the different concentrations of this compound to the wells.
-
Incubate the plate at 25°C for a specified time (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]RHM-1 (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Flow Cytometry-Based Competition Assay Protocol
Objective: To confirm the specific binding of this compound to the σ2 receptor in live cells.
Materials:
-
MDA-MB-435 cells (or another cell line expressing the σ2 receptor)
-
This compound (e.g., at 10 nM)
-
A non-fluorescent σ2 receptor selective ligand (e.g., siramesine or SW43)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Culture MDA-MB-435 cells to the desired confluency.
-
Harvest the cells and resuspend them in fresh culture medium.
-
Pre-incubate the cells with increasing concentrations of the non-fluorescent competitor ligand (e.g., from 3 nM to 10,000 nM) for 1 hour at 37°C.
-
Add 10 nM of this compound to the cells and incubate for an additional 30 minutes at 37°C.
-
Wash the cells to remove unbound this compound.
-
Analyze the fluorescent intensity of the labeled cells using a flow cytometer.
-
A decrease in the fluorescent signal in the presence of the competitor ligand indicates specific binding of this compound to the σ2 receptor.[1]
Visualizing the Workflow and Signaling
To better illustrate the experimental processes and the underlying biological context, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal Procedures for SW120 (Halogenated Organic Solvent Waste)
This document provides essential safety and logistical information for the proper disposal of SW120, a designated waste stream for halogenated organic solvents. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle these materials.
Immediate Safety and Handling Precautions
All personnel handling this compound waste must be familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle this compound waste inside a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: In the event of a spill, immediately alert laboratory personnel and follow established spill cleanup procedures. Have a spill kit readily available that is appropriate for halogenated organic solvents.
-
Container Integrity: Regularly inspect waste containers for leaks, cracks, or other damage. Do not use damaged containers.
Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal. This compound is classified as a halogenated organic solvent waste.
-
Do Not Mix: Never mix this compound with other waste streams, such as non-halogenated solvents, aqueous waste, or solid waste. Incompatible materials can lead to chemical reactions, fires, or explosions.
-
Labeling: All this compound waste containers must be clearly labeled with "Hazardous Waste," the full chemical names of the contents, and the approximate percentage of each component.
Step-by-Step Disposal Protocol
Follow this procedure for the collection and disposal of this compound waste:
-
Container Selection: Use only designated, chemically resistant containers for this compound waste. These are typically high-density polyethylene (HDPE) or glass bottles with secure screw caps.
-
Waste Collection:
-
Place the labeled this compound waste container in a designated satellite accumulation area (SAA), which is typically within or near the fume hood where the waste is generated.
-
Use a funnel to transfer waste into the container to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Container Sealing and Labeling:
-
Once the container is full, securely fasten the cap.
-
Ensure the hazardous waste tag is completely filled out with all constituents and their concentrations.
-
-
Request for Pickup:
-
Transport the sealed and labeled container to the facility's central hazardous waste storage area.
-
Submit a chemical waste pickup request through your institution's Environmental Health & Safety (EHS) department.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the handling and disposal of this compound waste.
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not exceed 90% of container capacity | Prevents spills and allows for vapor expansion. |
| Satellite Accumulation | Maximum 55 gallons per accumulation point | Regulatory limit for waste held outside the central |
| Storage Time Limit | Maximum 180 days from the accumulation | Federal and state regulatory compliance for |
Experimental Workflow for Waste Disposal
The following diagram illustrates the standard workflow for the disposal of this compound waste from the point of generation to final pickup.
Caption: Workflow for this compound Waste Disposal.
Logical Relationship of Waste Segregation
The following diagram illustrates the decision-making process for proper chemical waste segregation, highlighting the path for this compound.
Caption: Decision Tree for Waste Segregation.
Essential Safety Protocols for Handling SW120 in a Laboratory Setting
IMMEDIATE ACTION REQUIRED: Before handling SW120, it is imperative to locate and thoroughly review its Safety Data Sheet (SDS). The identifier "this compound" is not a universally recognized chemical name, indicating it may be an internal laboratory code or a specialized substance. Without the SDS, a specific hazard assessment and determination of appropriate Personal Protective Equipment (PPE) is not possible.
An SDS provides critical, substance-specific information including physical and chemical properties, health and environmental hazards, and safety precautions for handling, storage, and transport.[1][2] OSHA's Hazard Communication Standard mandates that SDSs must be readily accessible to all employees in their work areas.[1]
General Procedure for Handling Unidentified or Novel Substances
In the absence of immediate identification for this compound, a cautious approach is warranted. Treat the substance as potentially hazardous until its properties are fully understood. The following is a procedural guide for risk assessment and PPE selection applicable to any new or unidentified chemical in a laboratory environment.
Step 1: Hazard Identification The first and most critical step is to identify the potential hazards associated with the substance. This information is detailed in the Safety Data Sheet (SDS). Key sections to review for PPE selection are:
-
Section 2: Hazard(s) Identification: Describes the intrinsic hazards of the chemical.
-
Section 8: Exposure Controls/Personal Protection: Provides specific recommendations for PPE and other exposure limits.[3]
Step 2: Risk Assessment Once the hazards are identified, a risk assessment should be conducted to evaluate the potential for exposure during the planned experimental procedures.[4] This involves considering:
-
The quantity of the substance being used.
-
The physical form of the substance (e.g., solid, liquid, gas).
-
The volatility and concentration of the substance.
-
The nature of the procedure (e.g., heating, vortexing, sonicating).
Step 3: Selection of Personal Protective Equipment (PPE) Based on the hazard identification and risk assessment, the appropriate PPE can be selected. PPE is considered the last line of defense against chemical hazards, after engineering and administrative controls.[5]
Summary of Personal Protective Equipment for Laboratory Use
The following table summarizes the types of PPE and their general applications in a laboratory setting. The specific type of each PPE (e.g., glove material) must be chosen based on the hazards of this compound as detailed in its SDS.
| PPE Category | Equipment Examples | Protection Against |
| Eye and Face Protection | Safety glasses with side shields, Chemical splash goggles, Face shield | Flying particles, chemical splashes, and potentially injurious light radiation. Goggles are required for significant splash hazards, and a face shield should be worn over goggles for highly corrosive materials or large volumes.[6][7][8][9] |
| Hand Protection | Disposable nitrile gloves, Neoprene gloves, Butyl rubber gloves, Silver Shield gloves | Dermal contact with hazardous chemicals. The choice of glove material is critical and depends on the specific chemical being handled, as no single glove material protects against all chemicals.[6][9] |
| Body Protection | Laboratory coat (standard or flame-resistant), Chemical-resistant apron, Coveralls | Splashes of chemicals or biological agents, protecting skin and personal clothing. Flame-resistant coats are necessary when working with pyrophoric or large quantities of flammable materials.[7][10][11] |
| Respiratory Protection | N95 respirator, Half-mask or full-face respirator with specific cartridges, Powered Air-Purifying Respirator (PAPR) | Inhalation of hazardous dust, vapors, or gases. The type of respirator and cartridge must be matched to the specific airborne contaminant and its concentration.[10] |
| Foot Protection | Closed-toe shoes | Spills of hazardous materials and injuries from dropped objects. Perforated shoes or sandals are not permitted in a laboratory setting.[7][8][10] |
Experimental Protocol: Safe Handling and Disposal of this compound
1. Pre-Handling Preparation: 1.1. Obtain and Review the SDS for this compound: Do not proceed without it. 1.2. Conduct a Risk Assessment: Evaluate the specific procedures to be performed with this compound and the potential for exposure. 1.3. Prepare Engineering Controls: Ensure a properly functioning chemical fume hood is available if this compound is volatile or produces aerosols. 1.4. Select and Inspect PPE: Based on the SDS and risk assessment, select the appropriate PPE. Inspect all PPE for damage before use.
2. Handling Procedure: 2.1. Don PPE: Put on all required PPE before entering the designated handling area. This includes a lab coat, appropriate gloves, and eye protection at a minimum.[6] 2.2. Work in a Designated Area: Handle this compound in a well-ventilated area, preferably within a chemical fume hood. 2.3. Minimize Exposure: Use the smallest quantity of this compound necessary for the experiment. Keep containers closed when not in use. 2.4. Avoid Contamination: Do not touch personal items (e.g., phones, door handles) with gloved hands.[7] Remove gloves using the proper technique to avoid contaminating your skin.
3. Post-Handling and Disposal: 3.1. Decontamination: Wipe down the work area with an appropriate solvent or cleaning agent. 3.2. Waste Segregation: Segregate waste containing this compound according to its hazard classification as specified in the SDS and institutional guidelines. 3.3. Waste Disposal: Dispose of this compound waste in properly labeled, sealed containers. Follow all local and institutional regulations for hazardous waste disposal. The SDS will provide specific guidance on disposal. 3.4. Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, this is gloves first, followed by a lab coat and eye protection. 3.5. Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[7]
Caption: Workflow for Safe Handling and PPE Selection for this compound.
References
- 1. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 2. insights.regencysupply.com [insights.regencysupply.com]
- 3. osha.gov [osha.gov]
- 4. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 5. The MSDS HyperGlossary: Personal Protective Equipment, PPE [ilpi.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 8. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
